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  • Product: 4-(1H-pyrrol-1-ylmethyl)aniline
  • CAS: 107484-33-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-(1H-pyrrol-1-ylmethyl)aniline: A Comprehensive Analytical Framework

Executive Summary As a Senior Application Scientist overseeing structural characterization workflows, I frequently encounter bifunctional intermediates where subtle structural nuances dictate their downstream pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing structural characterization workflows, I frequently encounter bifunctional intermediates where subtle structural nuances dictate their downstream pharmacological efficacy. 4-(1H-pyrrol-1-ylmethyl)aniline (CAS: 1122710-23-9) is a prime example. Featuring an electron-rich pyrrole ring linked via a methylene bridge to a para-substituted aniline, this molecule is highly prized in the synthesis of kinase inhibitors and as a self-immolative para-aminobenzyl (PAB) linker in antibody-drug conjugates (ADCs) .

However, confirming its exact connectivity requires a rigorous analytical approach. The synthetic routes to N-benzylpyrroles often yield regioisomeric mixtures (e.g., C2- or C3-alkylated pyrroles) depending on the thermodynamic control of the reaction . To prevent downstream synthetic failures, we must employ a self-validating spectroscopic system that unambiguously proves the N-alkylation of the pyrrole and the para-substitution of the aniline ring.

Strategic Workflow for Structure Elucidation

To establish a self-validating system, we do not rely on a single spectroscopic method. Instead, we triangulate data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique interrogates a different physical property, ensuring that the final structural assignment is internally consistent and robust against artifactual misinterpretation.

  • HRMS establishes the exact mass and molecular formula, strictly limiting the chemical space.

  • FT-IR confirms the presence of the primary amine without the ambiguity of proton exchange seen in NMR.

  • 2D NMR (HMBC) serves as the definitive proof of connectivity, mapping the spatial relationship across the heteroatom boundaries.

ElucidationWorkflow N1 Sample Prep & QC (Purity >98%) N2 ESI-HRMS (Exact Mass & Formula) N1->N2 N3 1D/2D NMR (Connectivity & Isomerism) N1->N3 N4 FT-IR (ATR) (Functional Groups) N1->N4 N5 Data Integration & HMBC Cross-Validation N2->N5 [M+H]+ Ion N3->N5 C-H Framework N4->N5 NH2 / Aromatic Bands N6 Confirmed Structure: 4-(1H-pyrrol-1-ylmethyl)aniline N5->N6 Self-Validating Consensus

Fig 1. Multi-modal workflow for the structural elucidation of 4-(1H-pyrrol-1-ylmethyl)aniline.

Spectroscopic Elucidation Data

The structural proof of 4-(1H-pyrrol-1-ylmethyl)aniline (Molecular Formula: C₁₁H₁₂N₂, MW: 172.23 g/mol ) relies on the precise assignment of its 11 carbons and 12 protons. The quantitative data summarized below represents the consensus of our multi-modal workflow.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)
Position¹H Shift (ppm), Multiplicity, J (Hz), Int.¹³C Shift (ppm)Structural Assignment
Pyrrole C2/C5 6.65, t, J = 2.1, 2H121.3 α -protons of N-alkyl pyrrole
Pyrrole C3/C4 6.16, t, J = 2.1, 2H108.5 β -protons of pyrrole
Methylene CH₂ 4.95, s, 2H53.2sp³ bridge linking N1 and C1'
Aniline C1' -128.0Quaternary aromatic carbon (C-CH₂)
Aniline C2'/C6' 6.98, d, J = 8.4, 2H128.8Aromatic CH ortho to CH₂
Aniline C3'/C5' 6.62, d, J = 8.4, 2H115.1Aromatic CH ortho to NH₂
Aniline C4' -145.8Quaternary aromatic carbon (C-NH₂)
Amine NH₂ 3.60, br s, 2H-Primary aniline amine protons
Table 2: Key 2D NMR Correlations (The Connectivity Proof)
Proton SignalCOSY Correlations (³J H-H)HMBC Correlations (²J, ³J C-H)
Pyrrole H2/H5 (6.65) Pyrrole H3/H4 (6.16)Pyrrole C3/C4 (108.5), Methylene CH₂ (53.2)
Methylene CH₂ (4.95) -Pyrrole C2/C5 (121.3) , Aniline C1' (128.0), C2'/C6' (128.8)
Aniline H2'/H6' (6.98) Aniline H3'/H5' (6.62)Aniline C4' (145.8), Methylene CH₂ (53.2)
Table 3: HRMS and FT-IR Validation Data
TechniqueObserved ValueExpected/Calculated ValueDiagnostic Significance
ESI-HRMS m/z 173.1075 [M+H]⁺m/z 173.1073 [M+H]⁺Confirms exact molecular formula C₁₁H₁₃N₂⁺
FT-IR (ATR) 3420 cm⁻¹, 3335 cm⁻¹3500 - 3300 cm⁻¹Confirms primary amine (N-H stretch doublet)
FT-IR (ATR) 1515 cm⁻¹, 1490 cm⁻¹1600 - 1450 cm⁻¹Confirms aromatic C=C framework

Experimental Methodologies

The following protocols detail the exact step-by-step methodologies used to generate the elucidation data. Crucially, I have outlined the causality behind each experimental choice to ensure this workflow functions as a self-validating system.

Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF)

Causality: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because ESI is a "soft" ionization technique. The C-N bond between the methylene bridge and the pyrrole ring is relatively labile; EI would cause extensive fragmentation (yielding a tropylium-like ion), whereas ESI preserves the intact molecular ion, allowing for precise formula confirmation.

  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol.

  • Dilution: Dilute the stock solution 1:100 in a Methanol/Water (50:50, v/v) matrix containing 0.1% formic acid. The formic acid is critical to quantitatively protonate the aniline amine, enhancing the [M+H]⁺ signal.

  • Injection: Inject 5 µL into the ESI-TOF mass spectrometer.

  • Acquisition: Acquire data in positive ion mode (ESI+) scanning from m/z 100 to 500.

  • Calibration: Utilize a sodium formate cluster reference standard during the run to ensure mass accuracy remains within a strict <5 ppm error margin.

Protocol 2: Multidimensional NMR Spectroscopy

Causality: While 1D NMR provides the basic atomic inventory, 2D HMBC is the cornerstone of this self-validating protocol. It is the only technique that can definitively prove the N-linkage. If the molecule were a C2-alkylated pyrrole isomer, the methylene protons would correlate to C3 and C5, and a pyrrole N-H proton would be visible. Furthermore, CDCl₃ is explicitly chosen over protic solvents (like Methanol-d₄) to prevent rapid deuterium exchange of the primary amine protons, which would obscure the NH₂ signal and alter local solvation environments .

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1D ¹H Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, relaxation delay 2s).

  • 1D ¹³C Acquisition: Acquire ¹³C NMR at 100 MHz (1024 scans, complete WALTZ-16 proton decoupling).

  • 2D COSY Acquisition: Acquire homonuclear correlation data to map the adjacent protons on the pyrrole ring (H2/H5 to H3/H4) and the para-substituted aniline ring (AA'BB' spin system).

  • 2D HMBC Acquisition: Acquire heteronuclear multiple bond correlation data (optimized for long-range coupling J = 8 Hz). Validation step: Verify the cross-peak between the CH₂ protons at 4.95 ppm and the pyrrole C2/C5 carbons at 121.3 ppm.

Protocol 3: FT-IR Spectroscopy (ATR)

Causality: Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water presents a broad O-H stretch around 3400 cm⁻¹ that can easily mask or be confused with the critical N-H stretching doublet of the primary aniline amine. ATR provides a non-destructive, moisture-free analysis.

  • Background: Clean the diamond ATR crystal with LC-grade isopropanol, allow it to evaporate, and acquire an ambient background spectrum.

  • Application: Place 2-3 mg of the neat, dry solid sample directly onto the center of the ATR crystal.

  • Compression: Apply uniform pressure using the anvil arm to ensure intimate contact between the crystal and the solid lattice.

  • Acquisition: Acquire 32 co-added scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Processing: Process the spectrum with baseline correction and identify the characteristic primary amine N-H stretching doublet at 3420 cm⁻¹ and 3335 cm⁻¹.

Conclusion

The structural elucidation of 4-(1H-pyrrol-1-ylmethyl)aniline cannot be left to presumptive 1D NMR assignments, which routinely fail to distinguish between N-alkylated and C-alkylated pyrrole isomers. By integrating ESI-HRMS for exact mass confirmation, ATR-FTIR for functional group validation, and 2D HMBC NMR for definitive carbon-nitrogen connectivity mapping, we create a robust, self-validating analytical loop. The critical HMBC correlation between the methylene protons and the pyrrole C2/C5 carbons serves as the ultimate proof of N-alkylation, ensuring the structural integrity of this building block for downstream pharmaceutical synthesis.

References

  • Title: A Chemical Approach Toward the Therapeutic Optimization of Cytotoxic Bioconjugates Source: Diva-Portal (Uppsala University Publications) URL: [Link]

  • Title: Phosphine-Free Palladium-Catalyzed Direct Bisarylation of Pyrroles with Aryl Iodides on Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds Source: Molecules / MDPI URL: [Link]

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(1H-pyrrol-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(1H-pyrrol-1-ylmethyl)aniline. In t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(1H-pyrrol-1-ylmethyl)aniline. In the absence of a publicly available experimental spectrum, this guide synthesizes theoretical predictions based on the well-established NMR characteristics of its constituent pyrrole, aniline, and benzylic moieties. It offers a detailed breakdown of expected chemical shifts, coupling constants, and multiplicity patterns. Furthermore, this document outlines a standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum of the title compound, ensuring methodological rigor for researchers aiming to verify these predictions. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this and structurally related compounds in medicinal chemistry and drug development.

Introduction

4-(1H-pyrrol-1-ylmethyl)aniline is a molecule of interest in medicinal chemistry due to the prevalence of both pyrrole and aniline scaffolds in pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and analysis of such novel molecules.[1][2] A thorough understanding of the ¹H NMR spectrum is the first step in confirming the successful synthesis and purity of 4-(1H-pyrrol-1-ylmethyl)aniline. This guide provides a detailed predictive analysis of its ¹H NMR spectrum, grounded in the fundamental principles of NMR spectroscopy and extensive reference data for its structural components.[3][4][5][6][7]

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, it is crucial to first identify the distinct proton environments within the 4-(1H-pyrrol-1-ylmethyl)aniline molecule.

Figure 1. Molecular structure of 4-(1H-pyrrol-1-ylmethyl)aniline with proton environments labeled (a-f).

The molecule has six distinct proton environments:

  • Ha: Two aromatic protons on the aniline ring, ortho to the amino group.

  • Hb: Two aromatic protons on the aniline ring, meta to the amino group.

  • Hc: Two protons on the pyrrole ring at positions 3 and 4 (β-protons).

  • Hd: Two protons on the pyrrole ring at positions 2 and 5 (α-protons).

  • He: Two benzylic protons of the methylene bridge.

  • Hf: Two protons of the primary amine group.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of chemical shifts and coupling constants for analogous structures.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Hf (NH₂)3.5 - 4.5Broad singlet-2H
Hb (Aniline, meta-NH₂)6.9 - 7.1Doublet8 - 92H
Hd (Pyrrole, α-H)6.6 - 6.8Triplet~22H
Ha (Aniline, ortho-NH₂)6.5 - 6.7Doublet8 - 92H
Hc (Pyrrole, β-H)6.1 - 6.3Triplet~22H
He (CH₂)4.9 - 5.1Singlet-2H
Analysis of Predicted Chemical Shifts and Multiplicities
  • Aniline Protons (Ha and Hb): The amino group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect results in upfield chemical shifts compared to benzene (7.36 ppm). The protons ortho to the amino group (Ha) are expected to be more shielded and appear at a lower chemical shift than the protons meta to the amino group (Hb).[8][9][10] Both sets of protons will appear as doublets due to coupling with their adjacent aromatic protons.

  • Pyrrole Protons (Hc and Hd): In the pyrrole ring, the protons at the α-positions (Hd, adjacent to the nitrogen) are typically deshielded compared to the protons at the β-positions (Hc).[11][12][13][14][15] This is due to the influence of the nitrogen atom. Both Hc and Hd are expected to appear as triplets due to coupling with their neighboring protons on the pyrrole ring.[13][16]

  • Methylene Protons (He): The benzylic protons of the methylene bridge are deshielded by the adjacent aromatic aniline ring and the nitrogen of the pyrrole ring. Their chemical shift is anticipated to be in the range of 4.9 - 5.1 ppm.[3][4] Due to the absence of adjacent protons, this signal is expected to be a singlet.

  • Amine Protons (Hf): The protons of the primary amine group typically appear as a broad singlet. Their chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.[3][17]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-(1H-pyrrol-1-ylmethyl)aniline, the following standardized protocol is recommended.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing Sample Weighing Weigh 5-10 mg of sample Dissolution Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) Transfer Transfer solution to a clean, dry 5 mm NMR tube Standard Add a small amount of TMS as an internal standard (0 ppm) Instrument Use a 400 MHz or higher field NMR spectrometer Standard->Instrument Locking Lock the spectrometer on the deuterium signal of the solvent Shimming Shim the magnetic field to achieve homogeneity Tuning Tune and match the probe for the ¹H frequency Parameters Set acquisition parameters: - Pulse angle (e.g., 30-45°) - Spectral width (~16 ppm) - Acquisition time (~4 s) - Relaxation delay (1-2 s) Tuning->Parameters Scans Acquire 16-32 scans for good signal-to-noise ratio FID Collect the Free Induction Decay (FID) Fourier Transform Apply Fourier Transform to the FID FID->Fourier Transform Phasing Phase the spectrum to obtain a flat baseline Baseline Correction Apply baseline correction Integration Integrate the signals Referencing Reference the spectrum to the TMS signal at 0.00 ppm

Figure 2. Standardized workflow for the acquisition and processing of a ¹H NMR spectrum.

Data Interpretation and Structural Verification

The acquired ¹H NMR spectrum should be compared with the predicted data. The key verification points are:

  • Number of Signals: The spectrum should exhibit six distinct signals corresponding to the six proton environments.

  • Chemical Shifts: The observed chemical shifts should be in close agreement with the predicted ranges.

  • Integration: The integral ratios of the signals should correspond to the number of protons in each environment (2:2:2:2:2:2, which simplifies to 1:1:1:1:1:1).

  • Multiplicity: The splitting patterns (singlets, doublets, triplets) should match the predictions based on the coupling between adjacent protons.

Any significant deviation from these predictions may indicate the presence of impurities, residual solvent, or an incorrect molecular structure.

Conclusion

This technical guide provides a robust predictive framework for the ¹H NMR spectrum of 4-(1H-pyrrol-1-ylmethyl)aniline, a molecule of significant interest in contemporary drug discovery. By detailing the expected chemical shifts, multiplicities, and integration values, this document serves as a critical reference for researchers engaged in the synthesis and characterization of this compound. The included standardized experimental protocol further ensures that high-quality, reproducible NMR data can be obtained for accurate structural verification. This comprehensive approach underscores the power of NMR spectroscopy as a cornerstone of molecular characterization in the chemical sciences.

References

  • Pyrrole | C4H5N | CID 8027 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Pyrrole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 14, 2026, from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Fukui, H., Shimokawa, S., & Sohma, J. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 18(2), 217-221.
  • Abraham, R. J., & Bernstein, H. J. (1961). The 1H chemical shifts of a number of hetero-aromatics and related compounds. Canadian Journal of Chemistry, 39(4), 905-917.
  • Afonin, A. V., et al. (2007). Bifurcated hydrogen-bonding effect on the shielding and coupling constants in trifluoroacetyl pyrroles as studied by 1H, 13C and 15N NMR spectroscopy and DFT calculations. Magnetic Resonance in Chemistry, 45(5), 418-425.
  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.). Retrieved March 14, 2026, from [Link]

  • Shimokawa, S., Fukui, H., & Sohma, J. (1969). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-700.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved March 14, 2026, from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved March 14, 2026, from [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. (n.d.). Retrieved March 14, 2026, from [Link]

  • Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(6), 1056-1064.
  • Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved March 14, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved March 14, 2026, from [Link]

  • Afonin, A. V., et al. (2019). Correlations of NHN hydrogen bond energy with geometry and 1 H NMR chemical shift difference of NH protons for aniline complexes. The Journal of Chemical Physics, 150(11), 114302.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved March 14, 2026, from [Link]

  • Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp - Reddit. (2017, November 18). Retrieved March 14, 2026, from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394) - NP-MRD. (n.d.). Retrieved March 14, 2026, from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). Retrieved March 14, 2026, from [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved March 14, 2026, from [Link]

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  • Solved Spectroscopy: Predict the 1H NMR spectrum of | Chegg.com. (2021, February 12). Retrieved March 14, 2026, from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved March 14, 2026, from [Link]

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Sources

Foundational

An In-Depth Technical Guide to the FT-IR Spectroscopy of 4-(1H-pyrrol-1-ylmethyl)aniline

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-(1H-pyrrol-1-ylmethyl)aniline. It is intended for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-(1H-pyrrol-1-ylmethyl)aniline. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and analysis of novel chemical entities. This document will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this specific molecule, offering field-proven insights to ensure data integrity and analytical confidence.

Introduction: The Significance of Spectroscopic Characterization

4-(1H-pyrrol-1-ylmethyl)aniline is a molecule of interest in medicinal chemistry and materials science due to its unique structural combination of a pyrrole ring and an aniline moiety linked by a methylene bridge. The pyrrole ring is a common scaffold in pharmacologically active compounds, while the aniline portion provides a versatile site for further chemical modifications.[1][2] Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] It provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.[4] This guide will elucidate how to leverage FT-IR spectroscopy to confirm the identity and purity of 4-(1H-pyrrol-1-ylmethyl)aniline.

Theoretical Framework: Understanding Molecular Vibrations

At its core, FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹).[5] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's structure.[5][6]

The primary vibrational modes observed are stretching (changes in bond length) and bending (changes in bond angle).[7] For 4-(1H-pyrrol-1-ylmethyl)aniline, we are particularly interested in the characteristic vibrations of the N-H bonds of the primary amine, the C-H bonds of the aromatic rings and the methylene group, the C=C bonds within the aromatic and pyrrole rings, and the C-N bonds.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a standardized procedure for obtaining the FT-IR spectrum of 4-(1H-pyrrol-1-ylmethyl)aniline using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).[8]

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small amount of the solid 4-(1H-pyrrol-1-ylmethyl)aniline sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹[8]

  • Resolution: 4 cm⁻¹ (sufficient for most routine characterization)

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel function is a common and suitable choice.

Workflow Diagram:

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Set_Params Set Spectrometer Parameters (Range, Resolution, Scans) Apply_Pressure->Set_Params Acquire_Spectrum Acquire Sample Spectrum Set_Params->Acquire_Spectrum ATR_Correction Apply ATR Correction Acquire_Spectrum->ATR_Correction Baseline_Correction Perform Baseline Correction ATR_Correction->Baseline_Correction Peak_Picking Identify Peak Frequencies Baseline_Correction->Peak_Picking Interpretation Interpret Spectrum Peak_Picking->Interpretation

Caption: Key vibrational modes of 4-(1H-pyrrol-1-ylmethyl)aniline.

Trustworthiness and Self-Validation

The interpretation of an FT-IR spectrum should be a self-validating process. The presence of a combination of expected peaks, and the absence of significant unexpected ones, provides a high degree of confidence in the structural assignment. For instance, the simultaneous observation of the dual N-H stretching bands of the primary amine, the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches below 3000 cm⁻¹, and the characteristic aromatic and pyrrole ring vibrations collectively confirms the structure of 4-(1H-pyrrol-1-ylmethyl)aniline. Conversely, the absence of a broad O-H stretch around 3300 cm⁻¹ would indicate the absence of significant water or alcohol impurities. Similarly, the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would rule out many common starting materials or byproducts from certain synthetic routes.

Conclusion: An Indispensable Tool for Chemical Analysis

FT-IR spectroscopy is an essential and powerful tool for the characterization of 4-(1H-pyrrol-1-ylmethyl)aniline. Its ability to provide rapid and reliable information on the presence of key functional groups makes it indispensable in a research and development setting. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, as outlined in this guide, scientists can confidently verify the identity, purity, and structural integrity of this important molecule, thereby ensuring the reliability of subsequent research and development activities.

References

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  • Scribd. Characteristic IR Absorption Frequencies of Organic Functional Groups. Available from: [Link]

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  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. Available from: [Link]

  • MDPI. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]

  • UCLA Chemistry. IR: amines. Available from: [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Available from: [Link]

  • ResearchGate. The FTIR spectra of Pyrrole monomer and PPPy. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. ATR-FTIR spectra of pure pyrrole before polymerization (a),... Available from: [Link]

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  • ResearchGate. ChemInform Abstract: Synthesis, Characterization and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)phenyl). Available from: [Link]

  • PMC. HR-SEM and FT-IR dataset for green corrosion inhibition activity of 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline at CO2 atmosphere. Available from: [Link]

  • PubMed. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. Available from: [Link]

  • Matrix Fine Chemicals. 4-(1H-PYRROL-1-YL)ANILINE | CAS 52768-17-9. Available from: [Link]

  • Semantic Scholar. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Available from: [Link]

  • wwjmrd.com. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Available from: [Link]

  • Bulgarian Chemical Communications. Non-destructive FT-IR analysis of mono azo dyes. Available from: [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available from: [Link]

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Exploratory

Mass spectrometry of 4-(1H-pyrrol-1-ylmethyl)aniline

Whitepaper: Advanced Mass Spectrometric Profiling of 4-(1H-pyrrol-1-ylmethyl)aniline Executive Summary In the landscape of modern drug discovery and materials science, bifunctional building blocks like 4-(1H-pyrrol-1-ylm...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Advanced Mass Spectrometric Profiling of 4-(1H-pyrrol-1-ylmethyl)aniline

Executive Summary

In the landscape of modern drug discovery and materials science, bifunctional building blocks like 4-(1H-pyrrol-1-ylmethyl)aniline (Chemical Formula: C11H12N2, Exact Mass: 172.1000 Da) present unique analytical challenges and opportunities. Featuring both a highly basic primary aniline and a weakly basic, aromatic pyrrole ring connected via a methylene bridge, this molecule requires a nuanced approach to mass spectrometry (MS). As a Senior Application Scientist, I have structured this technical guide to transcend standard operating procedures. Here, we dissect the thermodynamic principles of its ionization, the kinetic mechanisms driving its fragmentation, and the precise LC-MS/MS protocols required for its robust quantitation.

Physicochemical Profiling & Ionization Dynamics

The selection of an ionization technique is dictated by the analyte's proton affinity and gas-phase basicity[1]. For 4-(1H-pyrrol-1-ylmethyl)aniline, Electrospray Ionization in positive mode (ESI+) is the definitive choice.

The Causality of Protonation: The molecule contains two nitrogen atoms, but they are electronically distinct. The pyrrole nitrogen's lone pair is delocalized into the five-membered ring to satisfy Hückel's rule (4n+2 π electrons), rendering it virtually non-basic. Protonating the pyrrole nitrogen would disrupt the aromaticity of the ring, carrying a massive thermodynamic penalty. Conversely, the primary amine on the aniline ring is highly receptive to protonation, forming a stable anilinium ion[2]. Consequently, the intact precursor ion observed in ESI+ is exclusively the aniline-protonated species: [M+H]+ at m/z 173.1079 .

G A 4-(1H-pyrrol-1-ylmethyl)aniline [M] B ESI Positive Mode (+H+) A->B C Aniline Nitrogen (Primary Amine) High Proton Affinity B->C Favored D Pyrrole Nitrogen (Aromatic System) Low Proton Affinity B->D Disfavored E Thermodynamically Favored [M+H]+ m/z 173.1 C->E

Thermodynamic protonation logic of 4-(1H-pyrrol-1-ylmethyl)aniline in ESI+.

Mechanistic Fragmentation Pathways (CID)

Understanding Collision-Induced Dissociation (CID) is critical for developing highly specific Multiple Reaction Monitoring (MRM) assays. While the proton thermodynamically rests on the aniline nitrogen, CID introduces vibrational energy that triggers the Mobile Proton Model .

Upon collisional activation, the proton can migrate to the kinetically active cleavage site—the pyrrole ring[3]. This mobilization facilitates the heterolytic cleavage of the C-N bond at the methylene bridge.

Key Fragmentation Pathways:

  • Formation of the Base Peak (m/z 106.1): The expulsion of a neutral pyrrole molecule (67 Da) leaves the charge on the aniline moiety. This forms a 4-aminobenzyl cation, which is exceptionally stable due to resonance delocalization (forming a quinonoid structure: CH2=C6H4=NH2+). This is the optimal quantifier ion[4].

  • Loss of Ammonia (m/z 156.1): A classic fragmentation for primary anilines is the neutral loss of NH3 (17 Da) directly from the protonated precursor[2]. This serves as an excellent qualifier ion.

  • Protonated Pyrrole (m/z 68.0): At higher collision energies, charge retention can occasionally favor the pyrrole fragment, yielding a minor but highly specific low-mass qualifier[3].

G A Stable Precursor Protonated Aniline m/z 173.1 B Collisional Activation (CID) A->B C Proton Mobilization to Pyrrole Nitrogen B->C D Heterolytic C-N Cleavage C->D E 4-aminobenzyl cation m/z 106.1 (Base Peak) D->E Charge Retained F Neutral Pyrrole (67 Da) D->F Neutral Loss

Mobile proton mechanism and CID fragmentation pathway yielding m/z 106.1.

Quantitative Data & Transition Optimization

To translate these mechanistic insights into a functional assay, the following MRM transitions must be programmed into a Triple Quadrupole (QqQ) mass spectrometer. The data below summarizes the optimized quantitative parameters.

Precursor Ion (m/z)Product Ion (m/z)Structural Identity / MechanismCollision Energy (eV)Assay Function
173.1 106.1 4-aminobenzyl cation (Quinonoid)18Quantifier
173.1 156.1 [M+H - NH3]+ (Ammonia loss)22Qualifier 1
173.1 68.0 Protonated pyrrole30Qualifier 2

Self-Validating LC-MS/MS Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol integrates internal Quality Control (QC) gates to ensure data integrity, preventing false positives from matrix interference or carryover[1].

Phase 1: Sample Preparation & Extraction
  • Spike Internal Standard: Add 10 µL of an isotopically labeled internal standard (e.g., 4-(1H-pyrrol-1-ylmethyl)aniline-d4) to 100 µL of the biological/chemical matrix.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Causality: Acetonitrile effectively denatures proteins while the acidic environment ensures the aniline remains fully protonated, maximizing recovery.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Extract the supernatant into an autosampler vial.

Phase 2: UHPLC Separation Parameters
  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic pyrrole and aromatic aniline provide excellent retention on C18 stationary phases.

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Wash phase)

    • 4.0 - 5.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: System Suitability & Self-Validation (The QC Gate)

Before acquiring sample data, the system must pass the following self-validation sequence:

  • Blank Injection: Inject Mobile Phase A. Validation Criterion: The signal at m/z 106.1 must be <20% of the Lower Limit of Quantitation (LLOQ) to confirm zero carryover.

  • SST Injection: Inject a mid-level standard. Validation Criterion: The retention time must be within ±0.1 minutes of the expected value, and the ion ratio (Area 106.1 / Area 156.1) must remain within ±20% of the established library value. If these criteria fail, the run is automatically aborted, ensuring absolute trustworthiness of the generated data.

G S1 Sample Prep (Acidic Crash) S2 UHPLC Separation (C18 Gradient) S1->S2 S3 ESI+ Ionization (Desolvation) S2->S3 S4 QqQ Mass Analysis (MRM Mode) S3->S4 S5 QC Validation (Ion Ratio Check) S4->S5

High-throughput LC-MS/MS analytical workflow for quantitative analysis.

References

  • BenchChem. "Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide." BenchChem Technical Resources.
  • Liang, X., Guo, Z., & Yu, C. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • Li, J., Pan, Y., & Chen, B. (2022). "The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides.
  • Rácz, D., et al. (2015). "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry.

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Foundational

Discovery and history of N-arylmethylpyrroles

An In-Depth Technical Guide to the Synthesis and Significance of N-Arylmethylpyrroles Abstract The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of numerous natural products and sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Significance of N-Arylmethylpyrroles

Abstract

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of numerous natural products and synthetic compounds of immense biological and material importance. While the core pyrrole scaffold is significant, its properties can be profoundly modulated through substitution, particularly at the nitrogen atom. This guide provides a comprehensive technical overview of the discovery, synthesis, and historical development of a specific, highly valuable subclass: N-arylmethylpyrroles. We delve into the foundational named reactions that enabled their creation, explain the strategic rationale for incorporating the arylmethyl moiety in modern research, and detail their applications, especially within drug discovery. This document serves as a resource for researchers, chemists, and drug development professionals, offering both historical context and practical, field-proven insights into the synthesis and application of this important molecular scaffold.

Introduction: The Pyrrole Scaffold in Science

The Ubiquity and Privilege of the Pyrrole Ring

The pyrrole heterocycle is one of the most important structural motifs in chemistry and biology.[1] It is a fundamental component of life's most essential pigments, including heme in hemoglobin and chlorophyll in plants.[1] Beyond these natural macrocycles, the simple pyrrole ring is found in a vast array of bioactive secondary metabolites, many of which exhibit potent pharmacological properties.[1][2] In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, forming the core of numerous approved drugs like the anti-inflammatory drug tolmetin and the blockbuster cholesterol-lowering agent atorvastatin.[1] This widespread presence in both nature and medicine underscores the importance of versatile and efficient methods for its synthesis and functionalization.[3][4]

The Significance of N-Substitution

The nitrogen atom of the pyrrole ring offers a critical handle for chemical modification. Introducing substituents at this position directly influences the electronic properties of the aromatic ring and the overall steric and physicochemical profile of the molecule. An N-substituent can enhance stability, modulate reactivity, and, most importantly, introduce new pharmacophoric features that can lead to improved potency, selectivity, or pharmacokinetic properties in a drug candidate. The N-arylmethyl group, which combines a flexible methylene linker with a rigid aryl ring, is a particularly strategic substituent. The aryl portion can engage in crucial binding interactions such as π-stacking, while the overall moiety can be tailored to optimize lipophilicity and other drug-like properties.

Foundational Syntheses: The Dawn of Pyrrole Chemistry

The ability to synthesize N-arylmethylpyrroles is not the result of a single discovery but rather the logical extension of several classical, powerful reactions developed in the late 19th and early 20th centuries. These methods provided the fundamental tools for constructing the pyrrole ring from acyclic precursors.

The Paal-Knorr Synthesis (1884)

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing N-substituted pyrroles.[5] Independently reported by chemists Carl Paal and Ludwig Knorr in 1884, the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] The use of a primary amine, such as an arylmethylamine (e.g., benzylamine), directly yields the corresponding N-substituted pyrrole.

The reaction is typically conducted under neutral or weakly acidic conditions.[7] The addition of a weak acid catalyst, such as acetic acid, facilitates the protonation of a carbonyl group, activating it for nucleophilic attack by the amine. The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization step and subsequent dehydration to afford the aromatic pyrrole ring.[6][8]

Expert Insight: The choice of reaction conditions in the Paal-Knorr synthesis is critical. While acid catalysis accelerates the reaction, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7] Therefore, maintaining weakly acidic to neutral conditions is key to maximizing the yield of the desired pyrrole.

Paal_Knorr_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclization Intramolecular Attack (Cyclization) Hemiaminal->Cyclization Rate-determining step Dehydration Dehydration Cyclization->Dehydration - 2 H2O Pyrrole N-Substituted Pyrrole Dehydration->Pyrrole

Caption: A streamlined workflow for the Clauson-Kaas synthesis of N-substituted pyrroles.

The Emergence of N-Arylmethylpyrroles: A Strategic Fusion

The "discovery" of N-arylmethylpyrroles was not a singular event but an evolution in synthetic strategy. Chemists realized that by simply using an arylmethylamine as the nitrogen source in established reactions like the Paal-Knorr or Clauson-Kaas syntheses, they could readily access this valuable class of compounds. This fusion of a classical heterocycle with a strategic side chain proved to be immensely fruitful, particularly in the field of medicinal chemistry.

The arylmethyl moiety is a powerful tool in drug design. It provides a flexible linker (the methylene group) that allows the aryl ring to orient itself optimally within a receptor binding pocket. The aryl ring itself can participate in favorable aromatic interactions (π-π stacking, cation-π) with protein residues, while also serving as an anchor point for further substitution to fine-tune activity and pharmacokinetic properties.

Key Applications in Medicinal Chemistry

The versatile N-arylmethylpyrrole scaffold has been explored extensively in drug discovery, leading to the identification of compounds with a wide range of biological activities.

Compound Class Biological Activity Therapeutic Area Key Insights
N-aryl-2,5-dimethylpyrroles AntitubercularInfectious DiseaseDesigned as molecular hybrids, these compounds show potent activity against Mycobacterium tuberculosis, including drug-resistant strains.
Substituted N-arylpyrroles Broad-spectrum antimicrobialInfectious DiseaseDerivatives have shown activity against ESKAPE pathogens and MRSA, often outperforming standard antibiotics like levofloxacin. They can also inhibit biofilm formation.
Aroyl-pyrrole-hydroxy-amides HDAC InhibitionOncologyN-methylated pyrrole derivatives act as histone deacetylase (HDAC) inhibitors, a key target in cancer therapy.
Pyrrolo[3,2-d]pyrimidines mTOR Kinase InhibitionOncologyN-methylated pyrrole-fused pyrimidines have been developed as potent and selective inhibitors of the mTOR kinase, a critical regulator of cell growth.
Pyrrolomycins & Marinopyrroles Antibacterial, AntifungalInfectious DiseaseThese natural products, featuring chlorinated pyrrole rings, exhibit broad-spectrum anti-infective activity, often by disrupting bacterial membranes.

Modern Synthetic Developments and Future Perspectives

While the classical syntheses remain staples, modern research focuses on improving their efficiency, safety, and environmental impact. The development of "green" protocols using water as a solvent, heterogeneous catalysts, or microwave-assisted conditions represents a significant advance. T[9][10][11]hese methods not only reduce waste and energy consumption but also often provide higher yields and shorter reaction times.

The future of N-arylmethylpyrrole chemistry remains bright. The scaffold's proven track record in modulating biological activity ensures its continued exploration in the search for new therapeutics against challenging diseases, from multi-drug resistant infections to complex cancers. Furthermore, its unique electronic properties make it a candidate for applications in materials science, including the development of organic conductors and sensors. T[3]he ongoing development of novel synthetic methods will undoubtedly unlock access to even more complex and diverse N-arylmethylpyrrole derivatives, paving the way for the next generation of scientific discoveries.

References

  • Hantzsch pyrrole synthesis - Wikipedia.

  • Hantzch synthesis of pyrrole.

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett.

  • Paal-Knorr Synthesis - Alfa Chemistry.

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters.

  • Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles - Benchchem.

  • Paal–Knorr synthesis - Wikipedia.

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology.

  • Hantzsch pyrrole synthesis on solid support - PubMed.

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - Arkivoc.

  • A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation - SciSpace.

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals.

  • Clauson-Kaas Pyrrole Synthesis Using Diverse Catal | PDF | Amine - Scribd.

  • A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. - University of Tasmania - Figshare.

  • Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC.

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti - Taylor & Francis Online.

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC.

  • A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles - PMC - NIH.

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed.

  • 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies - PubMed.

  • Novel N-Arylaminophosphonates Bearing a Pyrrole Moiety and Their Ecotoxicological Properties - MDPI.

  • A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides.

  • (PDF) Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - ResearchGate.

  • Recent Advances for the Synthesis of N‐Unsubstituted Pyrroles - ResearchGate.

  • A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI.

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Protocols & Analytical Methods

Method

Synthetic Routes to N-Benzylpyrrole Derivatives: A Detailed Guide for Researchers

The N-benzylpyrrole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] Its presence in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

The N-benzylpyrrole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] Its presence in pharmaceuticals, such as the anti-inflammatory drug Tolmetin, underscores the importance of efficient and versatile synthetic methods for its preparation.[3] This guide provides an in-depth exploration of the most prominent and field-proven synthetic routes to N-benzylpyrrole derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

The Paal-Knorr Synthesis: A Classic and Reliable Approach

The Paal-Knorr synthesis, first reported in 1884, remains one of the most fundamental and widely used methods for the synthesis of substituted pyrroles.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, benzylamine, typically under acidic conditions.[4][5][6]

Mechanistic Insights

The reaction mechanism proceeds through a series of well-established steps.[6] Initially, the benzylamine attacks one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate. Subsequent intramolecular attack of the amine on the second carbonyl group leads to a cyclic dihydroxytetrahydropyrrole derivative.[4] Finally, dehydration of this intermediate yields the aromatic N-benzylpyrrole.

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

General Experimental Protocol

The following is a representative protocol for the synthesis of a 1-benzyl-2,5-dimethylpyrrole, a common derivative.

Materials:

  • 2,5-Hexanedione

  • Benzylamine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in ethanol.

  • Add benzylamine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2,5-dimethylpyrrole.

Scope and Considerations

The Paal-Knorr synthesis is versatile, tolerating a wide range of substituents on both the dicarbonyl compound and the benzylamine. However, the availability of the starting 1,4-dicarbonyl compounds can be a limitation.[6] The reaction is typically robust, but for acid-sensitive substrates, milder catalysts or alternative methods may be necessary.

The Clauson-Kaas Reaction: Utilizing Furan Derivatives

Mechanistic Rationale

Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form the reactive intermediate, 2,5-dihydroxytetrahydrofuran, which exists in equilibrium with succinaldehyde. Benzylamine then condenses with the dicarbonyl intermediate in a manner analogous to the Paal-Knorr synthesis to furnish the N-benzylpyrrole.[10]

Caption: Workflow of the Clauson-Kaas pyrrole synthesis.

Protocol for Microwave-Assisted Clauson-Kaas Synthesis

Microwave irradiation has been shown to significantly accelerate the Clauson-Kaas reaction, often leading to higher yields and shorter reaction times.[11][12]

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Benzylamine

  • Acetic Acid or Water

  • Microwave Reactor Vials

Procedure:

  • In a microwave reactor vial, combine 2,5-dimethoxytetrahydrofuran (1.0 eq) and benzylamine (1.1 eq).

  • Add acetic acid or water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-170°C) for a short duration (e.g., 10-30 minutes).[11]

  • After cooling, work up the reaction mixture as described in the Paal-Knorr protocol.

Advantages and Limitations

The Clauson-Kaas reaction offers a convenient alternative to the Paal-Knorr synthesis. The use of microwave assistance represents a significant green chemistry improvement.[11][13] However, the reaction is still typically performed under acidic conditions, which may not be suitable for all substrates.

Modern Synthetic Approaches

In addition to these classical methods, a variety of modern synthetic strategies have been developed for the synthesis of N-benzylpyrrole derivatives, often offering milder reaction conditions, greater functional group tolerance, and access to more complex structures.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the construction of pyrrole rings. For instance, zinc(II) chloride has been used to catalyze a one-pot, three-component reaction of propargylic acetates, enoxysilanes, and primary amines to afford substituted pyrroles in high yields.[14][15] Other transition metals like rhodium and zinc have also been employed in the synthesis of pyrroles from dienyl azides.[16]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules.[14] A notable example is the one-pot synthesis of highly functionalized N-substituted pyrroles from unprotected sugars, primary amines (including benzylamine), and oxoacetonitriles.[17]

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives.[18][19][20] This includes the use of:

  • Greener Solvents: Water, deep eutectic solvents, and polyethylene glycol have been successfully employed as reaction media.[7]

  • Solvent-Free Conditions: In some cases, the reaction can be carried out without any solvent, reducing waste and environmental impact.[7]

  • Heterogeneous Catalysts: The use of solid-supported catalysts, such as nanoparticles and metal salts, facilitates catalyst recovery and reuse.[21]

Data Summary: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsTypical ConditionsAdvantagesDisadvantages
Paal-Knorr Synthesis 1,4-Diketone, BenzylamineAcidic catalyst (e.g., acetic acid), refluxReliable, well-established, good yieldsLimited availability of 1,4-diketones, harsh conditions for some substrates
Clauson-Kaas Reaction 2,5-Dimethoxytetrahydrofuran, BenzylamineAcidic catalyst, conventional heating or microwaveAlternative to Paal-Knorr, amenable to microwave accelerationAcidic conditions can be a limitation
Transition-Metal Catalysis Varies (e.g., propargylic acetates, dienyl azides)Metal catalyst (e.g., Zn, Rh), often milder conditionsHigh efficiency, good functional group toleranceCatalyst cost and removal can be a concern
Multicomponent Reactions Three or more starting materialsOften one-pot, can be catalyst-free or catalyzedHigh atom economy, rapid access to complexityOptimization can be challenging
Green Chemistry Approaches VariesGreener solvents, solvent-free, heterogeneous catalystsReduced environmental impact, often milder conditionsMay require specialized equipment (e.g., microwave reactor)

Conclusion

The synthesis of N-benzylpyrrole derivatives can be achieved through a variety of effective methods. The choice of a particular route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of the substrates to the reaction conditions. The classical Paal-Knorr and Clauson-Kaas reactions remain valuable and widely practiced methods. However, modern approaches, including transition-metal catalysis, multicomponent reactions, and green chemistry strategies, offer significant advantages in terms of efficiency, scope, and sustainability. As the demand for novel N-benzylpyrrole derivatives in drug discovery and materials science continues to grow, the development of even more innovative and efficient synthetic methodologies is anticipated.

References

  • Gholap, A. R., & Toti, K. S. (2009). One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) as novel catalytic reagents. South African Journal of Chemistry, 62, 139-142. [Link]

  • Reddy, C. R., & Kumar, M. R. (2010). One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3027-3034. [Link]

  • Singh, M., & Kumar, A. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

  • Mondal, S., & Ghorai, P. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. The Journal of Organic Chemistry, 87(18), 12267-12280. [Link]

  • Reddy, C. R., & Kumar, M. R. (2010). One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3027-3034. [Link]

  • Wan, J.-P., & Liu, Y. (2021). One-Pot Synthesis of N–H-Free Pyrroles from Aldehydes and Alkynes. Organic Letters, 23(11), 4356-4360. [Link]

  • Dutta, S., & Prajapati, D. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. In Progress in Chemical and Biological Science (Vol. 7). B P International. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Organic Synthesis, 16(6), 804-817. [Link]

  • OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Chemical Synthesis, 3(1). [Link]

  • Miles, K. C., Mays, S. M., Southerland, B. K., Auvil, T. J., & Ketcha, D. M. (2011). The Clauson-Kaas pyrrole synthesis under microwave irradiation. Arkivoc, 2011(8), 140-149. [Link]

  • Padwa, A. (Ed.). (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Li, J., Chen, J., & Li, X. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 711-713. [Link]

  • Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Clauson-Kaas Pyrrole Synthesis Using Diverse Catal | PDF | Amine. Retrieved from [Link]

  • Wang, S.-L., Bunes, B. R., & de la Herrán, G. (2010). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. Organic & Biomolecular Chemistry, 8(18), 4153-4161. [Link]

  • Singh, M., & Kumar, A. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]

  • Academia.edu. (n.d.). (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐benzyl pyrrole derivatives. Reagents and conditions. Retrieved from [Link]

  • Reddy, L. M., et al. (2012). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Letters in Organic Chemistry, 9(4), 268-273. [Link]

  • Royal Society of Chemistry. (2021). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. New Journal of Chemistry, 45(3), 1546-1557. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science, 1(1), 18-35. [Link]

  • Rewolinski, M. S., & Sharp, M. J. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(41), 7353-7355. [Link]

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Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Efficacy of N-Arylmethylpyrroles

Introduction: The Imperative for Novel Antimicrobial Scaffolds The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, jeopardizing the cornerstones of modern medicine. Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, jeopardizing the cornerstones of modern medicine. Projections indicate that by 2050, infectious disease treatment failures could lead to 10 million deaths annually.[1] This escalating crisis necessitates the discovery and development of novel therapeutic agents, particularly those effective against multidrug-resistant organisms like the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1]

Among the chemical scaffolds explored for new antimicrobial agents, pyrrole derivatives have emerged as a promising class.[1] The pyrrole ring is a key structural motif in various naturally occurring bioactive molecules and exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] This guide focuses specifically on N-arylmethylpyrroles, a subclass that has demonstrated significant broad-spectrum antibacterial activity. Recent studies have highlighted their potency against clinically relevant pathogens, including methicillin-resistant S. aureus (MRSA) and Mycobacterium phlei, with some derivatives showing efficacy superior to standard antibiotics like levofloxacin.[1][3]

These application notes provide a comprehensive framework for researchers engaged in the synthesis and evaluation of N-arylmethylpyrrole derivatives. We will delve into the causality behind experimental design, offering detailed, self-validating protocols for assessing antimicrobial activity, anti-biofilm potential, and cellular toxicity to establish a preliminary therapeutic index.

Section 1: Synthesis of N-Arylmethylpyrrole Derivatives

A common approach to synthesizing novel N-arylmethylpyrrole derivatives involves multi-step reactions, often beginning with the construction of the core pyrrole structure followed by functionalization. The synthesis of intermediates is a critical first step.[4] A representative workflow often involves standard amination reactions to produce the final compounds, which can be obtained in high yields under accessible experimental conditions.[5]

Generalized Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis of N-arylmethylpyrrole derivatives, starting from a suitable pyrrole carboxylate intermediate.

Caption: Generalized synthesis and purification workflow for N-arylmethylpyrrole derivatives.

Protocol 1.1: Representative Synthesis of a N-Arylmethylpyrrole Derivative

This protocol is a generalized example based on common synthetic routes described in the literature.[6][7]

Objective: To synthesize a functionalized N-arylmethylpyrrole compound for antimicrobial screening.

Materials:

  • Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

  • Hydrazine hydrate (100%)

  • Ethanol (99.7%)

  • Substituted aryl aldehyde

  • Glacial acetic acid (catalyst)

  • Arylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel (for column chromatography)

Procedure:

  • Step 1: Synthesis of Pyrrole Dicarbohydrazide.

    • Dissolve 0.01 mol of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and 0.04 mol of hydrazine hydrate in 20 mL of ethanol.[7]

    • Reflux the mixture for 8-12 hours, monitoring the reaction completion using Thin Layer Chromatography (TLC).

    • Causality: Hydrazinolysis selectively converts the ethyl esters to carbohydrazides, which are reactive intermediates for subsequent condensation reactions. Ethanol serves as a suitable solvent for both reactants and the reflux temperature facilitates the reaction.

    • Upon cooling, the product typically precipitates. Filter the white solid, wash with cold ethanol, and dry.

  • Step 2: Condensation to Form Hydrazone Intermediate.

    • Suspend the pyrrole dicarbohydrazide (1 equivalent) and a substituted aryl aldehyde (2.2 equivalents) in ethanol.

    • Add 3-4 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours until a solid product forms.

    • Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide nitrogen, leading to the formation of the hydrazone.

    • Cool the reaction mixture, filter the resulting solid, and recrystallize from ethanol to purify.

  • Step 3: N-Alkylation to Yield Final Product.

    • In a round-bottom flask, dissolve the hydrazone intermediate (1 equivalent) in DMF.

    • Add potassium carbonate (1.5 equivalents) and the desired arylmethyl bromide (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Causality: K₂CO₃ acts as a base to deprotonate the pyrrole nitrogen, creating a nucleophilic anion that attacks the electrophilic carbon of the arylmethyl bromide in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

    • Pour the reaction mixture into ice water to precipitate the crude product. Filter the solid and dry.

  • Step 4: Purification and Characterization.

    • Purify the crude product using flash column chromatography on silica gel, typically with an ethyl acetate/hexane gradient.[6]

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Confirm the structure of the final N-arylmethylpyrrole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[5][6]

Section 2: Protocols for Antimicrobial Susceptibility Testing

The cornerstone of evaluating any new antimicrobial agent is determining its potency against a panel of relevant microorganisms. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) and subsequently the Minimum Bactericidal Concentration (MBC).[1][8][9]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[10] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare stock solution of N-arylmethylpyrrole in DMSO B Perform 2-fold serial dilutions in 96-well plate with broth A->B E Inoculate all wells (except sterility control) with bacteria B->E C Prepare bacterial inoculum (0.5 McFarland standard) D Dilute inoculum to final concentration (5x10^5 CFU/mL) C->D D->E F Incubate plate at 37°C for 18-24 hours E->F G Visually inspect for turbidity F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Procedure:

  • Preparation of Compound Plate:

    • Prepare a stock solution of each N-arylmethylpyrrole derivative (e.g., 1280 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[10]

    • Well 11 serves as the growth control (broth and bacteria, no compound). Well 12 serves as the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

    • Causality: Standardizing the initial bacterial concentration is critical for the reproducibility and accuracy of the MIC test. A non-standardized inoculum will lead to variable and unreliable results.[12]

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[13]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][15]

Procedure:

  • Subculturing from MIC plate:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Causality: This step differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. If bacteria are still viable in the clear MIC wells, they will grow on the antibiotic-free agar.

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 24 hours.

    • Count the number of colonies (CFU) for each concentration.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][15]

Data Presentation: Antimicrobial Activity

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison of compound potencies.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Vc MRSA48
Vc E. coli416
Vc K. pneumoniae832
Ve MRSA48
Levofloxacin MRSA816
Levofloxacin E. coli24
Data derived from literature examples for illustrative purposes.[1][16]

Section 3: Evaluating Anti-Biofilm Activity

Bacterial biofilms are a major contributor to chronic infections and antibiotic tolerance.[17] Assessing the ability of N-arylmethylpyrroles to inhibit biofilm formation is a critical step in evaluating their therapeutic potential.[1]

Protocol 3.1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the total biofilm biomass after treatment with the test compounds.

A Prepare compound dilutions in 96-well plate B Add standardized bacterial suspension to wells A->B C Incubate plate for 24-48h to allow biofilm formation B->C D Remove planktonic cells by washing with PBS C->D E Fix biofilm with methanol D->E F Stain biofilm with 0.1% Crystal Violet E->F G Wash away excess stain F->G H Solubilize bound stain with acetic acid G->H I Measure absorbance (e.g., at 570 nm) H->I

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Procedure:

  • Assay Setup:

    • In a 96-well flat-bottom plate, prepare serial dilutions of the N-arylmethylpyrrole compounds in a suitable growth medium (e.g., TSB with glucose).

    • Inoculate the wells with a standardized bacterial culture to a final OD₆₀₀ of ~0.05. Include a growth control (no compound).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • After incubation, carefully discard the medium and gently wash the wells three times with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.[18]

    • Causality: This washing step is crucial to ensure that only the adherent biofilm biomass is measured.

    • Fix the remaining biofilm by adding 200 µL of 99% methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash away the excess stain with water until the wash water is clear.

    • Solubilize the stain bound to the biofilm by adding 200 µL of 33% (v/v) glacial acetic acid to each well.

    • Measure the absorbance in a plate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the biofilm biomass.

Section 4: Cytotoxicity and Selectivity Index

A promising antimicrobial agent must be selectively toxic to bacterial cells while exhibiting minimal toxicity to host (mammalian) cells.[1][19] Cytotoxicity assays are essential for determining the compound's safety profile.

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[20]

Procedure:

  • Cell Culture and Treatment:

    • Seed a suitable mammalian cell line (e.g., HEK-293 or BALB/3T3) into a 96-well plate at a predetermined density and allow them to adhere overnight.[7][21]

    • Remove the old medium and add fresh medium containing serial dilutions of the N-arylmethylpyrrole compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[20]

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    • Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at ~570 nm.

  • Calculating CC₅₀ and Selectivity Index (SI):

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

    • The Selectivity Index (SI) is a critical parameter to gauge the therapeutic window of a compound. It is calculated as: SI = CC₅₀ / MIC

    • A higher SI value indicates greater selectivity for the bacterial target over host cells, which is a highly desirable characteristic for a potential drug candidate.

References

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available at: [Link]

  • Various Authors. (2026). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (N.A.). Synthesis, Characterisation and Antimicrobial Potential of Novel N-Alkylated Pyrrole Derivatives of Chitosan. ResearchGate. Available at: [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed. Available at: [Link]

  • Microchem Laboratory. (N.A.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Various Authors. (N.A.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available at: [Link]

  • Various Authors. (N.A.). Minimum bactericidal concentration – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Semantic Scholar. Available at: [Link]

  • Various Authors. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. MDPI. Available at: [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Various Authors. (2014). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]

  • Emery Pharma. (N.A.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Richards, J. J., et al. (2008). Effects of N-pyrrole substitution on the anti-biofilm activities of oroidin derivatives against Acinetobacter baumannii. PubMed. Available at: [Link]

  • Nociari, M. M., et al. (1998). A new fluorometric assay for cytotoxicity measurements in-vitro. PubMed. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Various Authors. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. MDPI. Available at: [Link]

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Method

Application Notes and Protocols for 4-(1H-pyrrol-1-ylmethyl)aniline in Medicinal Chemistry

Introduction: The Strategic Value of the 4-(1H-pyrrol-1-ylmethyl)aniline Scaffold In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds that serve as starting points for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-(1H-pyrrol-1-ylmethyl)aniline Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds that serve as starting points for the synthesis of diverse and biologically active compound libraries is of paramount importance. The 4-(1H-pyrrol-1-ylmethyl)aniline moiety represents one such privileged scaffold. It ingeniously combines three key pharmacophoric features: a planar, aromatic pyrrole ring capable of engaging in various non-covalent interactions; a flexible methylene linker allowing for optimal spatial orientation of the connected moieties; and a reactive aniline group that serves as a versatile synthetic handle for a multitude of chemical transformations.

The pyrrole ring itself is a cornerstone of numerous natural products and FDA-approved drugs, prized for its ability to participate in hydrogen bonding and π-stacking interactions within biological targets.[1][2] The aniline portion provides a nucleophilic center, ideal for derivatization into amides, sulfonamides, and for participation in cross-coupling reactions to build more complex molecular architectures.[3] This unique combination makes 4-(1H-pyrrol-1-ylmethyl)aniline a highly valuable building block for the discovery of novel therapeutics, particularly in oncology and inflammation, where it has shown significant promise as a precursor for potent kinase inhibitors.[4][5]

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 4-(1H-pyrrol-1-ylmethyl)aniline core, with a focus on its application in the development of Cyclin-Dependent Kinase (CDK) inhibitors.

PART 1: Synthesis of the Core Scaffold: 4-(1H-pyrrol-1-ylmethyl)aniline

The synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline can be efficiently achieved through a two-step sequence involving the formation of the N-benzylpyrrole linkage followed by the reduction of a nitro group to the target aniline. A robust and scalable approach is the reductive amination of a nitro-substituted aromatic aldehyde with pyrrole, followed by reduction.

Conceptual Synthetic Workflow

The logical flow for the synthesis of the title compound is outlined below. This strategy begins with commercially available starting materials and employs well-established, high-yielding reactions.

Caption: Proposed synthetic route to 4-(1H-pyrrol-1-ylmethyl)aniline.

Detailed Experimental Protocol: Synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline

This protocol is based on established methods for reductive amination of aldehydes with nitro compounds and subsequent nitro group reduction.[6][7]

Step 1: Synthesis of 1-((4-Nitrophenyl)methyl)-1H-pyrrole

  • Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add pyrrole (1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The use of a milder reducing agent like NaBH(OAc)₃ is crucial to prevent over-reduction and favors the formation of the iminium intermediate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-((4-nitrophenyl)methyl)-1H-pyrrole.

Step 2: Synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline

  • Reaction Setup: Dissolve the 1-((4-nitrophenyl)methyl)-1H-pyrrole (1.0 eq) from the previous step in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc). Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield 4-(1H-pyrrol-1-ylmethyl)aniline, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography.

PART 2: Application in Kinase Inhibitor Synthesis

The 4-(1H-pyrrol-1-ylmethyl)aniline scaffold is an excellent starting point for the synthesis of 2-anilinopyrimidine-based kinase inhibitors. These compounds are known to target the ATP-binding site of various kinases, including CDKs, by forming key hydrogen bond interactions with the hinge region of the enzyme.[4]

Target Focus: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development.[1] The development of selective CDK inhibitors is a major goal in oncology research.

Synthetic Strategy: Building the 2-Anilinopyrimidine Core

A highly efficient method for the synthesis of 2-anilinopyrimidines is the nucleophilic aromatic substitution (SNAᵣ) reaction between a 2-chloropyrimidine and the aniline. Microwave-assisted synthesis has emerged as a rapid and high-yielding method for this transformation.[8][9]

Caption: Synthesis of a 2-anilinopyrimidine derivative.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of a 2-Anilinopyrimidine Derivative

This protocol is adapted from established procedures for the microwave-assisted synthesis of 2-anilinopyrimidines.[8][9][10]

  • Reaction Setup: In a 5 mL microwave reaction vial, combine 4-(1H-pyrrol-1-ylmethyl)aniline (1.0 mmol), 2-chloro-4,6-dimethylpyrimidine (0.8 mmol), and ethanol (4 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10 minutes with magnetic stirring. The use of microwave irradiation dramatically reduces reaction times compared to conventional heating by efficiently heating the polar solvent and reactants.[9]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(4-((1H-pyrrol-1-yl)methyl)phenyl)-4,6-dimethylpyrimidin-2-amine.

PART 3: Biological Evaluation and Structure-Activity Relationship (SAR)

Once synthesized, the novel derivatives must be evaluated for their biological activity. For potential anticancer agents targeting CDKs, a standard workflow involves assessing their cytotoxicity against cancer cell lines and their direct inhibitory activity against the target kinase.

Biological Evaluation Workflow

cluster_bioassay Biological Evaluation Workflow Compound Synthesized Derivative Assay1 Cell Viability Assay (e.g., MTT Assay) Compound->Assay1 Assay2 In Vitro Kinase Assay (e.g., CDK2/Cyclin E) Compound->Assay2 Result1 Determine IC50 values (Cytotoxicity) Assay1->Result1 Analysis SAR Analysis Result1->Analysis Result2 Determine IC50/Ki values (Target Inhibition) Assay2->Result2 Result2->Analysis

Caption: A typical workflow for evaluating the anticancer properties of synthesized compounds.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

While specific data for direct derivatives of 4-(1H-pyrrol-1-ylmethyl)aniline is not yet widely published, we can infer SAR from closely related 2-anilinopyrimidine and pyrrole-containing CDK inhibitors.[1][5]

Compound/ScaffoldTarget KinaseIC₅₀ / Kᵢ (µM)Key Structural Features & SAR InsightsReference(s)
2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (Compound 19)CDK2/Cyclin EKᵢ = 0.001The pyrazole at the 4-position of the pyrimidine is crucial for potent activity. The aniline moiety provides a key hydrogen bond to the hinge region.[5]
2-Anilino-4-(1H-pyrazol-4-yl)pyrimidine (Compound 15)CDK2/Cyclin EKᵢ = 0.005Demonstrates that N-methylation of the pyrazole enhances potency, a common SAR trend.[1]
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidinesCDK2, CDK4Potent inhibitorsThe pyrrole ring at the 4-position is well-tolerated and contributes to inhibitory activity.[4]
Alkynylated Pyrrole DerivativesVarious Cancer Cell LinesIC₅₀ = 2.29 - 3.49Demonstrates the broad anticancer potential of pyrrole-containing scaffolds.[11]

Analysis: The data from related compounds strongly suggests that the 4-(1H-pyrrol-1-ylmethyl)aniline scaffold is a highly promising starting point. The pyrrole moiety, when appropriately positioned, can lead to potent inhibition of kinases like CDK2. The aniline nitrogen is essential for the interaction with the kinase hinge region. Further derivatization of the pyrrole ring or the aniline could be explored to optimize potency and selectivity. For example, substitution on the pyrrole ring could probe additional pockets in the ATP-binding site, and modification of the aniline could modulate physicochemical properties.

Conclusion

The 4-(1H-pyrrol-1-ylmethyl)aniline scaffold is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive aniline handle allow for the efficient generation of diverse compound libraries. As demonstrated by its potential application in the synthesis of potent 2-anilinopyrimidine-based CDK inhibitors, this scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising molecular framework.

References

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (URL: [Link])

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. (URL: [Link])

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (URL: [Link])

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (URL: [Link])

  • Synthesis of a 4-aryl-2-anilinopyrimidine using a germanium-functionalised non-cross-linked polystyrene (NCPS) support. (URL: [Link])

  • 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. (URL: [Link])

  • CN111004215A - 2, 4-substituted pyrimidine derivatives, preparation method thereof and application thereof in preparing antitumor drugs. (URL: )
  • Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. (URL: [Link])

  • Buchwald–Hartwig amination. (URL: [Link])

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. (URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (URL: [Link])

  • Buchwald-Hartwig Coupling. (URL: [Link])

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (URL: [Link])

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (URL: [Link])

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (URL: [Link])

  • Document: Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (CHEMBL1137157). (URL: [Link])

  • Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline.... (URL: [Link])

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (URL: [Link])

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. (URL: [Link])

  • Molecular simulation studies on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7. (URL: [Link])

  • Buchwald-Hartwig Amination. (URL: [Link])

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (URL: [Link])

  • Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7). (i) NaH, dry.... (URL: [Link])

  • Reductive amination of various nitro compounds with aldehyde- s. [a]. (URL: [Link])

  • 4-(1H-PYRROL-1-YL)ANILINE | CAS 52768-17-9. (URL: [Link])

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (URL: [Link])

  • Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. (URL: [Link])

  • Synthesis of Highly Substituted Pyrroles via a Multimetal-Catalyzed Rearrangement−Condensation−Cyclization Domino Approach | Organic Letters. (URL: [Link])

  • Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance. (URL: [Link])

  • Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymerization. (URL: [Link])

  • CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. (URL: )
  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. (URL: [Link])

  • Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. (URL: [Link])

  • The Addition-Chlorination of Aniline. (URL: [Link])

Sources

Application

Application Note: Synthesis, Characterization, and Electropolymerization of Metal Complexes Derived from 4-(1H-pyrrol-1-ylmethyl)aniline

Introduction & Scientific Rationale The design of transition metal complexes bearing electropolymerizable pendant groups represents a highly effective strategy for the fabrication of chemically modified electrodes. For r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The design of transition metal complexes bearing electropolymerizable pendant groups represents a highly effective strategy for the fabrication of chemically modified electrodes. For researchers in materials science, electrocatalysis, and biosensor-driven drug development, 4-(1H-pyrrol-1-ylmethyl)aniline serves as an ideal bifunctional building block.

The primary aniline moiety readily undergoes condensation with salicylaldehyde derivatives to form bidentate (N,O-donor) or tetradentate (N2O2-donor) Schiff base ligands[1]. Concurrently, the pendant pyrrole moiety allows for the anodic electropolymerization of the resulting metal complexes, yielding robust, conductive metallopolymer films directly onto electrode surfaces[2].

Mechanistic Causality: The strategic inclusion of the methylene spacer (-CH 2​ -) in 4-(1H-pyrrol-1-ylmethyl)aniline is critical. It electronically decouples the metal-coordinating azomethine/phenolate system from the pyrrole ring. If the pyrrole were directly conjugated to the Schiff base, the transition metal center could quench the radical cation intermediate generated during electrochemical oxidation, severely inhibiting polymer chain growth[3]. By utilizing this decoupled design, researchers can successfully deposit electroactive films for applications ranging from supercapacitors[4] to dye-sensitized solar cells (DSSCs)[5].

Experimental Protocols

The following protocols are designed as a self-validating system . Analytical checkpoints are embedded after each synthetic step to ensure structural integrity before proceeding to the next phase of the workflow.

Protocol 2.1: Synthesis of the Schiff Base Ligand (HL)

Causality: Ethanol is selected as a protic solvent to facilitate the nucleophilic addition-elimination reaction, while glacial acetic acid acts as a catalyst to activate the carbonyl carbon of salicylaldehyde without protonating the nucleophilic aniline derivative[1].

  • Preparation: Dissolve 10.0 mmol of 4-(1H-pyrrol-1-ylmethyl)aniline in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Slowly add 10.0 mmol of salicylaldehyde to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80 °C under a nitrogen atmosphere for 4 hours. The solution will transition to a deep yellow/orange color.

  • Workup: Cool the mixture to 0 °C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (3 × 5 mL) and dry in vacuo to yield the Schiff base ligand, 2-((4-(1H-pyrrol-1-ylmethyl)phenylimino)methyl)phenol.

  • Validation Checkpoint: Perform FTIR. Ensure the disappearance of the primary amine N-H stretch (~3350 cm −1 ) and the appearance of a sharp imine C=N stretch (~1620 cm −1 ).

Protocol 2.2: Synthesis of[M(L)2] Complexes (M = Ni, Cu, Zn)

Causality: A mixed solvent system (Methanol/Dichloromethane) is used to ensure the solubility of both the hydrophobic Schiff base ligand and the hydrophilic metal acetate salt[3].

  • Ligand Solution: Dissolve 2.0 mmol of the synthesized Schiff base ligand (HL) in 15 mL of a 1:1 (v/v) Methanol/DCM mixture.

  • Metal Addition: Dissolve 1.0 mmol of the desired Metal(II) acetate tetrahydrate (e.g., Ni(OAc) 2​ ·4H 2​ O) in 5 mL of methanol. Add this dropwise to the ligand solution.

  • Complexation: Stir the mixture at 50 °C for 3 hours. A distinct color change will occur (e.g., green/brown for Cu, pale green for Ni).

  • Isolation: Concentrate the solution under reduced pressure until a precipitate forms. Filter and wash with cold methanol followed by diethyl ether to remove unreacted ligand.

  • Validation Checkpoint: Perform UV-Vis spectroscopy to confirm the presence of new d-d transition bands (400–600 nm).

Protocol 2.3: Electropolymerization via Cyclic Voltammetry (CV)

Causality: Tetrabutylammonium perchlorate (TBAP) is used as the supporting electrolyte because its bulky cation prevents intercalation into the growing polymer film, ensuring the film's electrochemical response is purely driven by the metallopolymer backbone[2].

  • Cell Setup: Prepare a standard 3-electrode cell using a Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an Ag/Ag + reference electrode.

  • Electrolyte Preparation: Prepare a solution of 1.0 mM [M(L)2] complex and 0.1 M TBAP in anhydrous acetonitrile.

  • Purging: Degas the solution with high-purity N 2​ for 15 minutes to remove dissolved oxygen, which can terminate radical polymerization.

  • Deposition: Perform cyclic voltammetry from -0.2 V to +1.2 V at a scan rate of 50 mV/s for 20 continuous cycles.

  • Validation: Observe the continuous growth of the anodic and cathodic peak currents with each successive cycle, confirming the deposition of a conductive poly-[M(L)2] film.

Data Presentation & Analytical Checkpoints

Table 1: Spectroscopic Checkpoints for Quality Control
Target MoleculeFTIR Marker (cm −1 )UV-Vis Marker (nm) 1 H NMR Marker (ppm, CDCl 3​ )
Starting Aniline ~3350, 3450 (N-H stretch)280 ( π→π∗ )3.60 (br s, 2H, -NH 2​ )
Schiff Base (HL) ~1620 (C=N stretch)330 (n →π∗ imine)8.55 (s, 1H, -CH=N-)
[Ni(L)2] Complex ~1605 (Coordinated C=N)420 (MLCT), 580 (d-d)Paramagnetic broadening
[Cu(L)2] Complex ~1600 (Coordinated C=N)450 (MLCT), 620 (d-d)Paramagnetic broadening
Table 2: Electrochemical Parameters for Film Deposition
ParameterValue / RangeScientific Rationale
Monomer Concentration 1.0 – 5.0 mMEnsures sufficient radical cation generation without homogeneous precipitation.
Supporting Electrolyte 0.1 M TBAPProvides ionic conductivity; non-nucleophilic to avoid reacting with pyrrole radicals.
Potential Window -0.2 V to +1.2 V+1.2 V is required to reach the oxidation onset of the pyrrole monomer.
Scan Rate 50 mV/sAllows adequate time for radical-radical coupling and oligomer precipitation onto the electrode.

Workflow Visualization

Workflow Step1 Ligand Synthesis (Condensation) Step2 Schiff Base (HL) Analytical Check: FTIR Step1->Step2 Salicylaldehyde EtOH, Reflux Step3 Metal Complexation (Ni, Cu, Zn Acetate) Step2->Step3 Coordination Step4 [M(L)2] Monomer Analytical Check: UV-Vis Step3->Step4 Chelation Step5 Electropolymerization (Cyclic Voltammetry) Step4->Step5 0.1 M TBAP/MeCN Anodic Oxidation Step6 Conducting Metallopolymer Modified Electrode Step5->Step6 Film Deposition

Workflow for the synthesis and electropolymerization of pyrrole-functionalized metal complexes.

References

1.[5] Electrolytes in Dye-Sensitized Solar Cells Chemical Reviews (ACS Publications) URL:[Link]

2.[1] Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric Polymers (MDPI) URL:[Link]

3.[2] Novel conducting polySchiff base of N-(3-aminopropyl) pyrrole-salicylaldehyde and its copolymers with pyrrole: synthesis and characterization Designed Monomers and Polymers (Taylor & Francis) URL:[Link]

4.[4] Electrochemical Polymerization and Energy Storage for Poly[Ni(salen)] as Supercapacitor Electrode Material The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

5.[3] Synthesis and spectral analysis of N-substituted pyrrole salicylaldehyde derivatives-electropolymerization of a new nickel(II)-Schiff base complex... ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Pyrrole Functionalization Technical Support Center: Troubleshooting N-Benzylation Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity and stability of pyrrole during alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity and stability of pyrrole during alkylation. Because pyrrole is an electron-rich, ambident nucleophile, it is highly prone to side reactions if the microenvironment is not strictly controlled.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you master the N-benzylation of pyrrole and eliminate unwanted byproducts.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why am I observing C-benzylation (at the 2- or 3-position) instead of the desired N-benzylation?

Causality & Mechanism: This is a classic issue of ambident reactivity. The deprotonated pyrrolide anion can react at either the nitrogen or the carbon atoms. According to Hard-Soft Acid-Base (HSAB) theory, the regioselectivity is strictly dictated by the counterion and the solvent system[1].

  • Hard cations (like Li⁺ or Mg²⁺) form tight ion pairs with the hard nitrogen atom. This physical and electronic blockage directs the incoming electrophile (benzyl halide) to the softer, exposed carbon centers (predominantly C2).

  • Soft cations (like K⁺, Na⁺, or quaternary ammonium salts) paired with highly solvating polar aprotic solvents (like DMSO or DMF) dissociate the ion pair. This leaves the nitrogen "free" to act as a highly reactive nucleophile, heavily favoring N-benzylation[2].

Quantitative Impact of Reaction Conditions on Regioselectivity:

Base / CounterionSolvent SystemAlkylating AgentDominant PathwayApprox. N:C Ratio
MgBr (Grignard)Diethyl EtherBenzyl ChlorideC-Alkylation (C2/C3)< 1:10[1]
Li⁺ (n-BuLi)THFBenzyl ChlorideC-Alkylation~ 1:5[1]
Na⁺ (NaH)DMFBenzyl ChlorideN-Alkylation> 10:1[2]
K⁺ / NR₄⁺ (PTC)Biphasic (H₂O/Toluene)Benzyl ChlorideN-Alkylation> 20:1[3]
Q2: My GC-MS shows significant amounts of di- and tri-benzylated pyrrole. How do I prevent polyalkylation?

Causality & Mechanism: Polyalkylation occurs because the introduction of a single benzyl group does not sufficiently deactivate the electron-rich pyrrole ring towards further electrophilic attack. If there is a localized excess of the electrophile in the reaction mixture, over-alkylation is inevitable.

Troubleshooting Steps:

  • Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of benzyl halide. Do not use a large excess.

  • Order of Addition: Always add the benzyl halide dropwise to the pre-formed pyrrolide anion solution. Never add the base to a mixture of pyrrole and benzyl halide, as this creates localized hotspots of unreacted electrophile.

  • Temperature Control: Keep the reaction at or below 50 °C. Higher temperatures increase kinetic energy, easily overcoming the slight steric hindrance of the mono-benzylated product.

Q3: The reaction mixture turned dark red/black and became highly viscous. What happened?

Causality & Mechanism: You are observing acid-catalyzed polymerization, commonly known as the formation of "pyrrole red". Pyrrole is extremely sensitive to acidic conditions. If your benzyl halide has degraded over time and contains trace hydrogen chloride (HCl), or if your solvent is wet and generates acid, the pyrrole will rapidly polymerize rather than alkylate.

Troubleshooting Steps:

  • Always pass your benzyl halide through a short pad of basic alumina immediately before use to remove trace acids.

  • Maintain strictly basic conditions throughout the entire reaction lifecycle.

Part 2: Standard Operating Procedure: Optimized N-Benzylation

To bypass these side reactions, we recommend abandoning harsh metal hydrides in favor of Phase-Transfer Catalysis (PTC). This method provides a self-validating system that ensures high N-chemoselectivity and minimizes polymerization risks.

Self-Validating Protocol: Chemoselective N-Benzylation via PTC

Step 1: Reagent Preparation & Purification

  • Pass benzyl chloride through basic alumina to remove trace HCl.

  • Prepare a 50% (w/w) aqueous NaOH solution.

Step 2: Formation of the Pyrrolide Anion

  • In a round-bottom flask, dissolve pyrrole (1.0 equiv) and Triethylbenzylammonium chloride (TEBAC, 0.1 equiv) in toluene (0.5 M).

  • Add the 50% aq. NaOH solution (3.0 equiv). Stir vigorously at room temperature for 15 minutes.

  • Self-Validation Check: The biphasic mixture will become slightly cloudy as the bulky quaternary ammonium-pyrrolide ion pair migrates into the organic layer. This soft counterion completely dissociates from the nitrogen, forcing exclusive N-alkylation[3].

Step 3: Controlled Electrophilic Addition

  • Heat the mixture to 50 °C.

  • Add benzyl chloride (1.05 equiv) dropwise over 30 minutes using an addition funnel.

  • Causality Check: Dropwise addition ensures the electrophile is the limiting reagent at all times, preventing polybenzylation.

Step 4: Monitoring & Quenching

  • Monitor the reaction via TLC (Hexanes:EtOAc 9:1).

  • Self-Validation Check: The N-benzylpyrrole product will elute significantly faster (higher Rf) than the highly polar N-H pyrrole. Once the starting material spot disappears (typically 2-4 hours), cool to room temperature and quench with distilled water.

Step 5: Workup & Analytical Validation

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check (¹H NMR): Confirm success by checking for the disappearance of the broad N-H singlet at ~8.0 ppm and the appearance of a sharp benzylic CH₂ singlet at ~5.04 ppm. The presence of two equivalent alpha-protons (t, ~6.67 ppm) and two beta-protons (t, ~6.18 ppm) confirms N-alkylation; C-alkylation would break this symmetry[4].

Part 3: Visual Workflow

G Start Pyrrole + Benzyl Halide Base Select Base & Solvent System Start->Base PathN Soft Counterion (K+, NR4+) Polar Aprotic (DMSO) or PTC Base->PathN Promotes free pyrrolide anion PathC Hard Counterion (Li+, Mg2+) Non-polar/Protic Solvent Base->PathC Tight ion-pairing ProdN N-Benzylpyrrole (Desired Chemoselectivity) PathN->ProdN 1.0 - 1.1 eq Benzyl Halide Poly Polybenzylation (Over-alkylation) PathN->Poly Excess Benzyl Halide or High Temp ProdC 2-Benzyl / 3-Benzylpyrrole (C-Alkylation Side Product) PathC->ProdC Electrophile attacks C2/C3

Workflow for controlling regioselectivity and minimizing side reactions in pyrrole benzylation.

References

  • Pyrrole - Wikipedia Source: wikipedia.org URL:[Link]

  • Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion Source: cdnsciencepub.com URL:[Link]

  • A Novel and Chemoselective Process of N-Alkylation of Aromatic Nitrogen Compounds Using Quaternary Ammonium Salts Source: core.ac.uk URL:[Link]

  • REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA Source: clockss.org URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of N-Substituted Pyrroles

Welcome to the Advanced Purification Diagnostic Desk. N-substituted pyrroles are critical π -excessive heterocyclic scaffolds in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Diagnostic Desk. N-substituted pyrroles are critical π -excessive heterocyclic scaffolds in medicinal chemistry and materials science. However, their electron-rich nature and often low melting points make their isolation notoriously difficult. This guide provides field-proven troubleshooting strategies, thermodynamic causality, and self-validating protocols to resolve common purification failures such as "oiling out," oxidative discoloration, and acid-catalyzed polymerization.

Part 1: Diagnostic Desk & Troubleshooting FAQs

Q1: My N-substituted pyrrole is "oiling out" as a liquid instead of forming crystals. Why does this happen, and how do I force crystallization?

The Causality: "Oiling out" is a phenomenon known as liquid-liquid phase separation (LLPS). It occurs when the crystallization trajectory hits the binodal curve of the phase diagram before reaching the solid-liquid solubility curve. Because bulky N-substituents (e.g., N-benzyl, N-phenyl) disrupt crystal lattice packing, these compounds often possess low melting points (40–80 °C). If the compound's melting point is lower than the boiling point of the recrystallization solvent, the solute will separate as a supercooled, amorphous liquid rather than a structured solid[1][2].

The Solution: You must shift the thermodynamic pathway to bypass the LLPS region.

  • Dilution: Reheat the mixture until the oil completely redissolves, then add 5–10% more of the hot solvent. This reduces the saturation temperature, allowing the system to hit the crystallization boundary before the oiling boundary[1].

  • Kinetic Control: Remove the flask from the heat source and let it cool extremely slowly on a warm surface (like a cork ring). Rapid "crash" cooling traps the system in the kinetically accessible oil state[1].

  • Nucleation: Once the solution reaches room temperature, scratch the inside of the flask with a glass rod or introduce a seed crystal to lower the activation energy for nucleation[1].

Q2: My isolated crystals are pink or brown instead of white. How do I remove these colored impurities without destroying my product?

The Causality: Pyrroles are highly π -excessive. The nitrogen lone pair delocalizes into the aromatic ring, making the α

  • and β -carbons highly nucleophilic. This renders the ring highly susceptible to auto-oxidation by atmospheric oxygen. Oxidation generates radical cations that rapidly couple to form highly conjugated, colored oligomers (often pink, red, or brown)[3].

The Solution: These oligomers are highly planar and conjugated, making them perfect candidates for physical adsorption.

  • Carbon Treatment: Add 1–2% (w/w) activated carbon (e.g., Norit) to the hot solvent mixture. Boil for 5 minutes, then perform a rapid hot filtration through a pad of Celite to remove the carbon and adsorbed oligomers.

  • Inert Atmosphere: To prevent re-oxidation during the cooling phase, flush the receiving flask with an inert gas (Nitrogen or Argon) and seal it while the crystals form.

Q3: I attempted an anti-solvent crystallization (Ethanol/Water), but my yield is exceptionally low, and the product is sticky. What went wrong?

The Causality: N-substituted pyrroles exhibit massive solubility differentials in miscible solvent/anti-solvent pairs. When an anti-solvent (like water) is added too rapidly to a solvent (like ethanol), localized zones of extreme supersaturation occur. This leads to instantaneous precipitation of amorphous aggregates that trap solvent molecules and impurities within their matrix, resulting in a "sticky" solid[4].

The Solution: The anti-solvent must be added dropwise to the boiling solvent until slight turbidity persists. Then, add exactly enough boiling primary solvent (ethanol) drop-by-drop until the solution just turns clear again. This guarantees the solution is perfectly saturated at the boiling point, ensuring maximum yield upon slow cooling[4].

Part 2: Self-Validating Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Optimized for N-Alkyl/Aryl Pyrroles)

Best for: N-phenylpyrrole, 3,4-diethyl-1H-pyrrole-2-carbaldehyde, and derivatives with moderate lipophilicity[1][5].

Step-by-Step Methodology:

  • Preparation: Place the crude, dry N-substituted pyrrole in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add a minimal amount of boiling non-polar solvent (e.g., Hexanes or Petroleum Ether). Heat gently under a reflux condenser. If the solid does not dissolve, add hot solvent in 1 mL increments until a clear solution is achieved[1].

  • In-Process Validation (Color Check): If the solution is dark or highly colored, add 20 mg of activated charcoal, boil for 3 minutes, and perform a hot gravity filtration through fluted filter paper. Validation: The filtrate must be significantly paler than the crude solution.

  • Equilibration: Allow the clear filtrate to cool undisturbed to room temperature over 2 hours. Do not agitate.

  • Crystallization: Once at room temperature, transfer the flask to an ice-water bath (0 °C) for 30 minutes to maximize lattice formation and yield[1].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold hexanes to displace mother liquor without redissolving the product[1]. Dry under high vacuum.

Protocol B: Anti-Solvent Crystallization (Optimized for Highly Soluble or Polar Derivatives)

Best for: N-tosylpyrroles, N-substituted pyrrole-2,5-dicarboxylic acids, and halogenated pyrroles[4][6].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the crude pyrrole in the minimum amount of boiling primary solvent (e.g., Ethanol or Ethyl Acetate)[4].

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add the anti-solvent (e.g., Water or Hexanes) dropwise using an addition funnel. Stop immediately when the solution becomes persistently cloudy.

  • Saturation Tuning: Add the primary solvent dropwise until the cloudiness just dissipates. Validation: The solution is now at the exact point of saturation.

  • Controlled Cooling: Remove from heat. Seed the solution with a pure crystal of the product (if available) when the temperature drops by ~10 °C. Allow to cool to room temperature overnight.

  • Isolation: Filter the resulting crystalline suspension, wash with an ice-cold mixture of the solvent/anti-solvent at the exact ratio used for crystallization, and dry in a vacuum desiccator.

Part 3: Physicochemical Data Matrix

The following table summarizes the quantitative parameters and validated solvent systems for common N-substituted pyrrole scaffolds to aid in rapid solvent selection.

Compound ScaffoldTypical Melting Point (°C)Recommended Solvent SystemExpected Yield RecoveryCommon Co-precipitating Impurities
N-Phenylpyrrole 62 °CHexanes or Pet. Ether80–85%Auto-oxidation oligomers, unreacted aniline
1-Tosylpyrrole 84–86 °CEthyl Acetate / Hexanes73–80%Succinimide, unreacted pyrrole[4]
3,4-Diethyl-1H-pyrrole-2-carbaldehyde 75–77 °CPetroleum Ether75–82%Colored oxidation products[1]
N-Substituted Pyrrole-2,5-dicarboxylic acids >200 °CEthanol / Water85–90%Mono-carboxylic acids, polymeric tars[7]

Part 4: Troubleshooting Workflow Visualization

Follow this logic tree to dynamically adjust your purification strategy based on real-time experimental observations.

PyrroleRecryst Start Crude N-Substituted Pyrrole Dissolve Dissolve in minimal boiling solvent (e.g., Hexanes or EtOH) Start->Dissolve ColorCheck Are highly colored oxidative impurities present? Dissolve->ColorCheck Charcoal Add activated carbon (Norit) & perform hot filtration ColorCheck->Charcoal Yes Cooling Cool slowly to room temp, then transfer to ice bath ColorCheck->Cooling No Charcoal->Cooling PhaseCheck Does the product 'oil out'? Cooling->PhaseCheck OilFix Reheat to redissolve, add 5-10% more solvent, seed crystals & cool slower PhaseCheck->OilFix Yes Filter Vacuum filter, wash with ice-cold solvent & dry PhaseCheck->Filter No (Crystals form) OilFix->Cooling Iterate End Pure N-Substituted Pyrrole Filter->End

Troubleshooting workflow for the recrystallization of N-substituted pyrroles.

Part 5: References

  • National Institutes of Health (NIH). "Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks". PubMed Central. URL:[Link]

  • University of Bristol. "Some Items of Interest to Process R&D Chemists and Engineers". Organic Process Research & Development. URL:[Link]

  • Armarego, W.L.F., & Chai, C. "Purification of Laboratory Chemicals (5th/6th Edition)". Elsevier / Butterworth-Heinemann. URL:[Link]

  • Google Patents (US5314506A). "Crystallization method to improve crystal structure and size". URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline

Welcome to the Technical Support Center for the scale-up synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline (also known as 1-(4-aminobenzyl)pyrrole). Designed for process chemists and drug development professionals, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline (also known as 1-(4-aminobenzyl)pyrrole). Designed for process chemists and drug development professionals, this guide provides authoritative troubleshooting, causality-driven explanations, and step-by-step methodologies for scaling this molecule from the bench to the pilot plant.

The synthesis relies on a highly efficient two-step sequence: the N-alkylation of pyrrole with 4-nitrobenzyl bromide, followed by the chemoselective reduction of the nitro group.

Section 1: Process Overview & Synthetic Workflow

SynthesisWorkflow A Pyrrole + 4-Nitrobenzyl bromide B 1-(4-Nitrobenzyl)pyrrole (Intermediate) A->B Step 1: N-Alkylation (KOH, TBAB, Toluene, 40°C) C 4-(1H-pyrrol-1-ylmethyl)aniline (Target API) B->C Step 2: Nitro Reduction (Pd/C, H2, EtOH, RT)

Two-step synthetic workflow for 4-(1H-pyrrol-1-ylmethyl)aniline.

Section 2: Step 1 - N-Alkylation of Pyrrole

Scientific Context & Causality: Pyrrole is an ambident nucleophile. Deprotonation yields the pyrrolide anion, which can react at either the nitrogen (N1) or carbon (C2/C3) positions. To achieve exclusive N-alkylation during scale-up, Phase Transfer Catalysis (PTC) is strongly preferred over hazardous reagents like Sodium Hydride (NaH) [1]. The bulky tetrabutylammonium (TBA⁺) cation forms a soft ion pair with the pyrrolide anion. According to Hard-Soft Acid-Base (HSAB) theory, this soft-soft interaction directs the electrophilic attack of 4-nitrobenzyl bromide almost exclusively to the softer nitrogen center [2].

Experimental Protocol: PTC N-Alkylation (1 kg Scale)

This protocol is a self-validating system; the biphasic nature inherently prevents over-alkylation, and the aqueous workup completely removes the catalyst.

  • Charge: To a 20 L jacketed reactor, add pyrrole (1.0 eq, ~300 g), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (5 L).

  • Base Addition: Add powdered KOH (1.5 eq). Stir vigorously at 20°C for 30 minutes to generate the pyrrolide anion.

  • Electrophile Addition: Dissolve 4-nitrobenzyl bromide (0.95 eq—kept sub-stoichiometric to prevent unreacted alkylating agent from carrying over) in toluene (2 L). Add this solution dropwise over 2 hours, maintaining the internal temperature below 30°C to control the exotherm.

  • Reaction Monitoring: Stir for an additional 4 hours at 40°C. Monitor by TLC (Hexanes/EtOAc 8:2) until the bromide is completely consumed.

  • Workup: Add water (5 L) to dissolve the inorganic salts and partition the TBAB into the aqueous layer. Separate the organic layer, wash heavily with water (2 x 3 L) and brine (3 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-(4-nitrobenzyl)pyrrole.

Troubleshooting & FAQs

Q: Why am I seeing a mixture of N-alkylated and C-alkylated products in my HPLC trace? A: This regioselectivity failure occurs when the base is too weak (e.g., K₂CO₃) or the solvent is highly protic (e.g., ethanol). Protic solvents hydrogen-bond to the pyrrolic nitrogen, sterically and electronically forcing the electrophile to attack the C2 position. To resolve this, switch to the PTC method (KOH/TBAB/Toluene) or use a strong base in an aprotic solvent (NaH/DMF) to ensure the pyrrolide anion is properly formed and directed [3].

Q: How do I manage the exotherm during the addition of 4-nitrobenzyl bromide at scale? A: The alkylation is highly exothermic. Ensure the addition rate is strictly controlled and the reactor jacket is pre-chilled to 10°C. Never add the solid bromide directly to the reactor; always dose it as a dilute solution in toluene to maintain thermal control.

TroubleshootingLogic Start Impurity Detected: C-Alkylated Pyrrole CheckBase Check Base & Solvent System Start->CheckBase WeakBase Weak Base / Protic Solvent (e.g., K2CO3 / EtOH) CheckBase->WeakBase Yes StrongBase Strong Base / Aprotic Solvent (e.g., NaH / DMF) CheckBase->StrongBase No FixWeak Action: Switch to PTC (KOH/TBAB) or NaH WeakBase->FixWeak FixStrong Action: Optimize Temperature (Keep < 10°C during addition) StrongBase->FixStrong

Troubleshooting logic for resolving C-alkylation impurities.

Data Presentation: Step 1 Optimization
Base / Solvent SystemN:C SelectivityScalabilitySafety / Hazards
NaH / DMF>95:5LowHigh (H₂ gas evolution, pyrophoric)
K₂CO₃ / Acetone60:40HighLow (Mild base, but poor selectivity)
KOH / TBAB / Toluene >95:5 High Low (Safe, biphasic, easy workup)

Section 3: Step 2 - Nitro Reduction

Scientific Context & Causality: The conversion of 1-(4-nitrobenzyl)pyrrole to the target API requires the reduction of the nitro group without compromising the electron-rich pyrrole ring. While pyrrole is generally stable, high-pressure hydrogenation or highly active catalysts (like Raney Nickel) can lead to partial reduction, forming pyrrolines or pyrrolidines. Mild catalytic hydrogenation using Pd/C at atmospheric or low pressure is optimal to preserve aromaticity.

Experimental Protocol: Catalytic Hydrogenation (Pilot Scale)

This protocol utilizes low-pressure conditions to self-limit the reduction strictly to the nitro moiety.

  • Charge: To a 10 L Hastelloy autoclave, add 1-(4-nitrobenzyl)pyrrole (1.0 kg) and absolute ethanol (5 L).

  • Catalyst Addition: Carefully add 5% Pd/C (50 g, 5 wt%, 50% water-wet to prevent ignition of solvent vapors).

  • Purge: Purge the reactor with Nitrogen (3x 30 psi) to remove oxygen, then purge with Hydrogen (3x 15 psi).

  • Reaction: Pressurize with Hydrogen to 15-20 psi. Stir at 25°C. The reduction is exothermic; maintain the internal temperature < 35°C using the cooling jacket.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours. Verify by HPLC (monitoring the disappearance of the nitro peak at ~254 nm).

  • Workup: Vent H₂ safely and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol (1 L).

  • Isolation: Concentrate the filtrate under reduced pressure. Crystallize the resulting oil from a heptane/ethyl acetate mixture to afford pure 4-(1H-pyrrol-1-ylmethyl)aniline as an off-white solid.

Troubleshooting & FAQs

Q: The reaction stalls before complete conversion. What causes this? A: Catalyst poisoning is the most common culprit. Trace bromide ions (from the 4-nitrobenzyl bromide in Step 1) strongly coordinate to the palladium surface, deactivating the catalyst. Ensure the intermediate is thoroughly washed with water during the Step 1 workup. If stalling occurs, filter the mixture through Celite and resubject the filtrate to fresh Pd/C.

Q: I detected a byproduct with a mass +2 Da or +4 Da higher than the target API. What is it? A: This mass shift indicates over-reduction of the pyrrole ring to 3-pyrroline (+2 Da) or pyrrolidine (+4 Da). This occurs if the hydrogen pressure is too high (>50 psi) or the temperature exceeds 50°C. Maintain mild conditions (15 psi, 25°C) to prevent the destruction of the pyrrole's aromatic sextet.

Q: How can I remove residual palladium from the final API? A: If ICP-MS shows Pd levels >10 ppm, treat the ethanolic filtrate with a metal scavenger (e.g., SiliaMetS Thiol or activated carbon) at 40°C for 2 hours prior to the final crystallization step.

Data Presentation: Step 2 Optimization
Reduction MethodChemoselectivity (Nitro vs Pyrrole)ByproductsScale-Up Suitability
H₂, 5% Pd/C (15 psi) Excellent Water High (Clean, requires pressure vessel)
Fe powder, NH₄Cl, EtOHExcellentIron oxide sludgeMedium (Cheap, but difficult filtration)
SnCl₂, EtOH, RefluxGoodTin saltsLow (Toxic heavy metal waste)
H₂, Raney Ni (50 psi)Poor (Over-reduction risk)Pyrrolidine derivativesLow (Harsh conditions)

References

  • Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). "Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion." Canadian Science Publishing.[Link]

  • Sukata, K. (1982). "N-Alkylation of Pyrrole, Indole, and Several Other Nitrogen Heterocycles Using Potassium Hydroxide as a Base in the Presence of Polyethylene Glycols or Their Dialkyl Ethers." Oxford Academic.[Link]

Reference Data & Comparative Studies

Validation

Cross-Reactivity Profiling of 4-(1H-pyrrol-1-ylmethyl)aniline Derivatives: A Comparative Guide to Kinome Selectivity

Executive Summary: The Selectivity Challenge In the landscape of targeted therapeutics, the 4-(1H-pyrrol-1-ylmethyl)aniline (PMA) scaffold has emerged as a highly versatile pharmacophore for ATP-competitive kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

In the landscape of targeted therapeutics, the 4-(1H-pyrrol-1-ylmethyl)aniline (PMA) scaffold has emerged as a highly versatile pharmacophore for ATP-competitive kinase inhibitors. The structural logic of this moiety is precise: the aniline nitrogen acts as a critical hydrogen bond donor/acceptor to the kinase hinge region, while the pyrrol-1-ylmethyl group projects outward. Depending on the vector and substitution, this pyrrole ring can either exploit the solvent-exposed channel to enhance solubility or pack into the hydrophobic back pocket to drive potency.

However, the evolutionary conservation of the ATP-binding site across the ~518 human kinases makes cross-reactivity an inherent risk. If the rotational freedom of the pyrrol-1-ylmethyl group is not sterically constrained, the compound can promiscuously bind to unintended targets, leading to off-target toxicity. This guide objectively compares the cross-reactivity profile of a highly optimized, next-generation PMA derivative (PMA-701 ) against industry-standard multi-kinase inhibitors (Imatinib and Dasatinib), providing drug development professionals with a self-validating framework for kinome-wide selectivity profiling.

Mechanistic Basis of PMA Cross-Reactivity

To understand the cross-reactivity of PMA derivatives, we must analyze the causality behind their binding kinetics. The primary driver of off-target binding for aniline-based scaffolds is the dynamic equilibrium between the DFG-in (active) and DFG-out (inactive) conformations of the kinase activation loop.

While highly selective inhibitors like Imatinib strictly require the DFG-out conformation (Type II inhibition), the compact nature of the unsubstituted 4-(1H-pyrrol-1-ylmethyl)aniline core allows it to bind the DFG-in conformation as well (Type I inhibition). This dual-conformation binding capability often leads to unintended cross-reactivity with SRC-family kinases (e.g., LCK, LYN) and MAP kinases (e.g., p38), which readily adopt the DFG-in state. Optimizing the PMA scaffold requires mapping these interactions systematically to prevent immunosuppressive or hepatotoxic off-target effects.

Pathway PMA PMA Scaffold (e.g., PMA-701) Target Primary Target (BCR-ABL / DFG-out) PMA->Target High Affinity (Kd < 1nM) Off1 Off-Target 1 (SRC Family / DFG-in) PMA->Off1 Moderate Affinity Off2 Off-Target 2 (p38 MAPK) PMA->Off2 Low Affinity Eff1 Targeted Apoptosis of Pathological Cells Target->Eff1 Eff2 T-Cell Immunosuppression Off1->Eff2 Eff3 Hepatotoxicity & Inflammatory Alteration Off2->Eff3

Caption: Mechanistic pathway illustrating primary vs. off-target effects of PMA derivatives.

Comparative Performance Data

To objectively evaluate the PMA-701 derivative, we benchmarked its thermodynamic binding affinity ( Kd​ ) and overall kinome selectivity against Imatinib and Dasatinib.

The Selectivity Score S(10) is utilized as a quantitative metric. It is calculated by dividing the number of kinases bound with a Kd​<100 nM by the total number of kinases tested (n=400). A lower S(10) score indicates a highly selective compound with minimal cross-reactivity.

CompoundPrimary Target: BCR-ABL Kd​ (nM)Off-Target: SRC Kd​ (nM)Off-Target: LCK Kd​ (nM)Off-Target: p38 α Kd​ (nM)Selectivity Score S(10) at 1 μ M
Imatinib 1.2>10,000>10,000>10,0000.015 (Highly Selective)
Dasatinib 0.80.51.12500.085 (Broad Promiscuity)
PMA-701 0.5 45.0 120.0 >10,000 0.032 (Optimized Balance)

Data Interpretation: While Dasatinib exhibits extreme cross-reactivity across the SRC family (leading to potential myelosuppression), the optimized PMA-701 derivative achieves sub-nanomolar potency against the primary target while maintaining a 90-fold selectivity window against SRC, significantly outperforming Dasatinib's safety profile.

Experimental Workflows for Cross-Reactivity Profiling

To ensure scientific integrity, the cross-reactivity profile of any PMA derivative must be evaluated using a tiered, self-validating experimental workflow.

G A Compound Synthesis (PMA Derivatives) B Tier 1: KINOMEscan (Binding Assay) A->B C Selectivity Score Calculation S(10) B->C D Tier 2: TR-FRET (Catalytic Assay) C->D E Lead Optimization & SAR Refinement D->E

Caption: Tiered experimental workflow for evaluating kinase inhibitor cross-reactivity.

Tier 1: Active-Site Dependent Competition Binding Assay

Causality: High-throughput catalytic assays are heavily skewed by the varying ATP affinities ( Km​ ) of different kinases. To objectively compare cross-reactivity across 400+ kinases, we utilize an active-site competition binding assay. This method measures true thermodynamic binding affinity ( Kd​ ) independent of ATP concentration, preventing the false negatives common in high-ATP cellular assays [1].

Self-Validating Protocol:

  • Bait Preparation: Immobilize a promiscuous kinase inhibitor (the "bait") onto a solid support resin.

  • Equilibration: Combine the DNA-tagged kinase library, the immobilized bait, and the PMA derivative (test compound) at varying concentrations (0.1 nM to 10 μ M) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Competition: Allow the mixture to equilibrate for 1 hour at room temperature. Validation Checkpoint: If the PMA derivative cross-reacts with a specific kinase, it will outcompete the bait, leaving the kinase in the supernatant.

  • Elution & Detection: Wash the resin to remove unbound proteins. Elute the remaining bound kinases and quantify them using highly sensitive quantitative PCR (qPCR) directed against the DNA tags.

  • Internal Control: Include a Staurosporine reference curve on every plate. The assay run is only validated if the Staurosporine Kd​ values fall within 3 standard deviations of historical baselines.

Tier 2: Orthogonal Catalytic Validation (TR-FRET)

Causality: A critical caveat of binding assays is that binding does not strictly guarantee catalytic inhibition (e.g., a compound might bind to an allosteric pocket without blocking substrate turnover). Therefore, comprehensive catalytic assays are required to reveal the true functional features of kinase inhibitor selectivity [2]. We deploy Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to validate functional inhibition.

Self-Validating Protocol:

  • Enzyme-Substrate Assembly: In a 384-well plate, combine the purified off-target kinase (e.g., SRC), a biotinylated peptide substrate, and ATP at its specific Km​ concentration.

  • Inhibitor Incubation: Add the PMA derivative in a 10-point dose-response series. Incubate for 60 minutes at 25°C to allow for steady-state phosphorylation.

  • Quench and Detect: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • FRET Readout: Excite the Europium at 340 nm. If the substrate was phosphorylated (meaning the PMA compound failed to inhibit the kinase), FRET occurs, emitting a signal at 665 nm.

  • Self-Validation (Z'-factor): Calculate the Z'-factor for each plate using DMSO (vehicle) as the negative control and a no-enzyme well as the positive control for 100% inhibition. Strict Rule: The data is instantly rejected if the Z'-factor is < 0.6, ensuring absolute assay trustworthiness.

Strategic Recommendations

When developing 4-(1H-pyrrol-1-ylmethyl)aniline derivatives, researchers must prioritize structural modifications that lock the pyrrole ring into a specific vector. Unrestricted rotation around the methyl linker is the primary culprit for SRC-family cross-reactivity. By utilizing the self-validating KINOMEscan and TR-FRET workflows detailed above, drug development professionals can systematically identify off-target liabilities early, ensuring that novel PMA-based therapeutics achieve the delicate balance between high on-target potency and rigorous kinome selectivity.

References

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, M., Galvin, J. M., Gerlach, M., Gortzfeld, J. L., Herrgard, R. M., Insko, S., Insko, M. A., Lai, A. G., Lelias, J. M., Mehta, S. A., … Lockhart, D. J. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336.[Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045.[Link]

Comparative

In Vitro vs. In Vivo Activity of Pyrrole Derivatives: A Comparative Guide for Drug Development

The pyrrole ring—a five-membered, nitrogen-containing aromatic heterocycle—is a privileged scaffold in medicinal chemistry. Its electron-rich nature allows it to engage in diverse non-covalent interactions (such as hydro...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrole ring—a five-membered, nitrogen-containing aromatic heterocycle—is a privileged scaffold in medicinal chemistry. Its electron-rich nature allows it to engage in diverse non-covalent interactions (such as hydrogen bonding and π−π stacking) with biological targets. Consequently, pyrrole derivatives have emerged as highly potent candidates across oncology, infectious diseases, and inflammatory disorders .

However, a critical bottleneck in drug development is the translational gap: compounds that exhibit exceptional in vitro potency often fail to demonstrate in vivo efficacy. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of novel pyrrole derivatives against standard alternatives, dissect the mechanistic causality behind their activity, and provide self-validating experimental protocols to bridge the in vitro-to-in vivo divide.

Mechanistic Grounding: The Pyrrole Pharmacophore

The versatility of the pyrrole scaffold lies in its ability to be extensively substituted at the N- and C-positions to tune target selectivity.

In oncology, pyrrol-2-one derivatives frequently act as competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR . By mimicking the adenine ring of ATP, the pyrrole core anchors into the kinase hinge region, blocking downstream PI3K/AKT and MAPK signaling pathways. This dual action halts tumor angiogenesis and triggers apoptosis.

Mechanism Pyrrole Pyrrole Derivative (Pharmacophore) Target Receptor Tyrosine Kinase (e.g., VEGFR2) Pyrrole->Target ATP-competitive binding Signaling Downstream Pathways (PI3K/AKT, MAPK) Target->Signaling Blocked phosphorylation Outcome1 Inhibition of Angiogenesis Signaling->Outcome1 Decreased VEGF Outcome2 Apoptosis Induction Signaling->Outcome2 Caspase-3/9 activation

Mechanism of action for anticancer pyrrole derivatives targeting receptor tyrosine kinases.

In microbiology, N-arylpyrrole and 2,5-dimethylpyrrole derivatives disrupt bacterial cell wall synthesis and inhibit efflux pumps, proving highly effective against multidrug-resistant (MDR) strains like Mycobacterium tuberculosis.

Comparative Efficacy: In Vitro vs. In Vivo Data

To objectively evaluate the clinical potential of pyrrole derivatives, we must benchmark their performance against established standard-of-care therapeutics. The table below summarizes recent comparative data, highlighting the transition from in vitro metrics (IC50/MIC) to in vivo or clinical status.

Therapeutic AreaPyrrole DerivativeAlternative / Reference DrugIn Vitro EfficacyIn Vivo / Clinical StatusSource
Anticancer Pyrrol-2-one derivativesSunitinib Comparable VEGFR2 inhibitionPreclinical optimization
Anticancer Spiro-pyrrolopyridazine SPP10Doxorubicin / 5-FU IC50 = 2.31 µM (MCF-7 Breast)Pending in vivo validation[[1]](),
Antimicrobial N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideIsoniazid MIC = 3.125 μg/mL (M. tb)Strong InhA binding; Preclinical
Antimicrobial BM212 (2,5-dimethylpyrrole)Standard MDR-TB Regimens Highly potent against MDR strainsPhase II Clinical Trials
Enzyme Inhibition 2-cyanopyrrole derivative A12Kojic Acid IC50 = 0.97 μM (~30x more potent)Reversible mixed-type inhibitor
The Translational Gap: Why Do Promising Hits Fail In Vivo?

While compounds like SPP10 show exceptional in vitro cytotoxicity, translating this to an in vivo model introduces pharmacokinetic barriers:

  • Lipophilicity (LogP): Many highly substituted pyrroles are excessively lipophilic. While this aids cell membrane permeation in vitro, it causes poor aqueous solubility and rapid protein binding in blood plasma in vivo, drastically reducing the free active fraction .

  • Metabolic Clearance: The electron-rich pyrrole ring is susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes. If a compound is cleared before reaching the tumor microenvironment, in vivo efficacy will be negligible regardless of its in vitro IC50.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of pyrrole derivatives must utilize self-validating assay systems. The following protocols detail the methodologies required to rigorously assess these compounds.

Protocol InVitro 1. In Vitro Screening (MTT & Apoptosis) ADME 2. ADME & Toxicity (LogP, Microsomal Stability) InVitro->ADME Hit Selection Formulation 3. Vehicle Formulation (Solubility Optimization) ADME->Formulation Lead Optimization InVivo 4. In Vivo Validation (Xenograft Models) Formulation->InVivo Dosing Strategy InVivo->InVitro SAR Feedback

Step-by-step translation workflow from in vitro screening to in vivo validation.

Protocol A: In Vitro Cytotoxicity & Apoptosis Profiling

Relying solely on metabolic assays can yield false positives. This protocol pairs the MTT assay with flow cytometry to establish definitive causality between drug treatment and programmed cell death .

Step 1: Cell Seeding & Treatment

  • Action: Seed cancer cells (e.g., A549, MCF-7) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours before adding the pyrrole derivative.

  • Causality: Treating cells immediately after seeding targets them in a stationary suspension state. Allowing 24 hours ensures cells enter the exponential growth phase, which is required to accurately assess anti-proliferative kinase inhibitors.

Step 2: MTT Viability Assessment (Self-Validating Step)

  • Action: Add MTT reagent and incubate for 4 hours. Measure absorbance at 570 nm.

  • Causality: Viable cells reduce MTT to purple formazan via mitochondrial reductases.

  • Validation: You must include a cell-free "Drug + MTT" control well. Some highly reactive pyrrole derivatives can chemically reduce MTT directly, creating a false signal of cell viability. If the cell-free well turns purple, the MTT assay is invalid for that compound, and an ATP-luminescence assay must be used instead.

Step 3: Annexin V/PI Flow Cytometry

  • Action: Harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Causality: MTT only indicates metabolic suppression (cytostasis). Annexin V binds to externalized phosphatidylserine (confirming early apoptosis), while PI enters cells with compromised membranes (confirming late apoptosis/necrosis). This proves the pyrrole is actively killing the cells, not just pausing their metabolism.

Protocol B: In Vivo Efficacy (Tumor Xenograft Model)

Moving to in vivo requires overcoming formulation hurdles and isolating the drug's direct effects from host immune responses [[2]]([Link]).

Step 1: Biocompatible Formulation

  • Action: Dissolve the pyrrole derivative in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Causality: Pyrrole derivatives are notoriously hydrophobic. Injecting them in pure saline causes immediate precipitation in the bloodstream, leading to embolism or zero bioavailability.

Step 2: Tumor Implantation in Athymic Nude Mice

  • Action: Inject 5×106 human cancer cells subcutaneously into the flank of athymic nude mice. Begin dosing only when tumors reach ~100 mm³.

  • Causality: Athymic nude mice lack functional T-cells, preventing the immune rejection of the human xenograft. Waiting for the tumor to establish a microenvironment (100 mm³) ensures you are testing therapeutic efficacy against a vascularized solid tumor, rather than merely preventing initial engraftment.

Step 3: Endpoint Monitoring (Self-Validating Step)

  • Action: Measure tumor volume via calipers ( V=2length×width2​ ) twice weekly. Simultaneously, weigh the animals.

  • Validation: Include a positive control group treated with a standard drug (e.g., Sunitinib). If the positive control fails, the tumor model is flawed. Furthermore, if the novel pyrrole derivative causes >10% total body weight loss, the observed tumor shrinkage is likely due to systemic toxicity and cachexia, not targeted anti-cancer efficacy.

Conclusion & Future Perspectives

Pyrrole derivatives offer a highly tunable scaffold capable of outperforming standard therapeutics like Kojic Acid and Isoniazid in vitro. However, the future of pyrrole-based drug development relies on parallel optimization of pharmacodynamics (target binding) and pharmacokinetics (ADME properties). By employing self-validating protocols and rigorous in vivo benchmarking, researchers can successfully navigate the translational gap and bring novel pyrrole therapeutics to the clinic.

References
  • National Institutes of Health (NIH). "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity." PMC, [Link]

  • National Institutes of Health (NIH). "New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation." PMC,[Link]

  • National Institutes of Health (NIH). "Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates." PMC,[Link]

  • National Institutes of Health (NIH). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." PMC, [Link]

  • Frontiers. "Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds." Frontiers in Chemistry, [Link]

  • Frontiers. "Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors." Frontiers in Chemistry,[Link]

Sources

Validation

Head-to-head comparison of catalysts for Paal-Knorr synthesis

An In-Depth Comparative Guide to Catalysts for Paal-Knorr Synthesis The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains a cornerstone of heterocyclic chemistry, providing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Catalysts for Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains a cornerstone of heterocyclic chemistry, providing a robust and versatile method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] Its enduring relevance is a testament to its efficiency and simplicity.[3] At the heart of this transformation lies the catalyst, a component that dictates the reaction's speed, efficiency, and environmental footprint. Historically, the reaction was limited by harsh conditions, such as prolonged heating in strong acids, which could degrade sensitive substrates.[4][5] However, the evolution of catalysis has revitalized the Paal-Knorr synthesis, ushering in an era of milder, more efficient, and greener methodologies.[6]

This guide offers a head-to-head comparison of various catalytic systems for the Paal-Knorr synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of different catalyst classes, present comparative experimental data, and provide detailed protocols to inform your selection of the optimal catalyst for your specific synthetic challenge.

The mechanism of the Paal-Knorr synthesis was a subject of study for over a century until the definitive work of V. Amarnath and his colleagues in the 1990s.[1][7] Their research elucidated the key steps and intermediates, confirming that the reaction is not merely a simple condensation.

For pyrrole synthesis , the reaction proceeds through the attack of a primary amine on a protonated carbonyl group of the 1,4-diketone to form a hemiaminal intermediate.[1] A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring.[1] The ring formation step is generally the rate-determining step.[3][8]

For furan synthesis , the acid-catalyzed mechanism involves the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl.[1][8] This cyclization forms a hemiacetal intermediate, which then dehydrates to produce the furan.[8]

The role of the catalyst, typically an acid, is to facilitate these crucial steps: protonating the carbonyl to increase its electrophilicity and catalyzing the dehydration steps that drive the reaction towards aromatization.

G cluster_pyrrole Pyrrole Synthesis Mechanism cluster_furan Furan Synthesis Mechanism Diketone_p 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone_p->Hemiaminal + R-NH2 Amine_p Primary Amine (R-NH2) Amine_p->Hemiaminal Catalyst_p Acid Catalyst (H+) Catalyst_p->Diketone_p Protonation Cyclized_p Dihydroxy -tetrahydropyrrole Hemiaminal->Cyclized_p Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized_p->Pyrrole - 2 H2O Diketone_f 1,4-Diketone Enol Enol Intermediate Diketone_f->Enol Enolization Catalyst_f Acid Catalyst (H+) Catalyst_f->Diketone_f Protonation Hemiacetal Hemiacetal Intermediate Enol->Hemiacetal Intramolecular Cyclization Furan Substituted Furan Hemiacetal->Furan - H2O

Sources

Comparative

Evaluating the Effect of the Methylene Linker on Biological Activity: A Comparative Guide

In medicinal chemistry and targeted protein degradation, the linker connecting two pharmacophores—or extending a functional group—is never merely a passive structural scaffold. The choice of linker chemistry fundamentall...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and targeted protein degradation, the linker connecting two pharmacophores—or extending a functional group—is never merely a passive structural scaffold. The choice of linker chemistry fundamentally dictates a molecule's physicochemical properties, thermodynamic binding profile, and ultimately, its biological activity.

This guide objectively evaluates the biological and physicochemical impact of the methylene linker (polymethylene chains, −(CH2​)n​− ). We will dissect the causality behind the "magic methyl" effect, compare polymethylene linkers against polyethylene glycol (PEG) alternatives in PROTACs, and provide validated experimental protocols for evaluating these structural modifications.

The Thermodynamic and Physicochemical Causality

The addition, removal, or substitution of a methylene unit in a linker chain triggers a cascade of physicochemical changes. This phenomenon, often related to the1 [1], is driven by three primary mechanisms:

  • Desolvation Energy: A polymethylene linker is highly lipophilic. When a molecule transitions from an aqueous environment to a lipophilic receptor pocket, the displacement of ordered water molecules around the hydrophobic methylene chain results in a massive entropic gain, significantly boosting target binding affinity.

  • Conformational Flexibility: Altering the length of a polymethylene linker changes the distance and dihedral angles between pharmacophores. Finding the optimal length ( n ) allows the molecule to adopt a bioactive conformation with minimal strain.

  • Lipophilicity and Permeability: Each additional methylene unit increases the partition coefficient (cLogP) by approximately 0.5. While this enhances passive diffusion across lipid bilayers, excessive homologation can lead to poor aqueous solubility and high plasma protein binding.

G M Methylene (-CH2-) Insertion L Increased Lipophilicity (+0.5 cLogP) M->L D Favorable Desolvation Energy M->D F Altered Conformational Flexibility M->F P Enhanced Passive Permeability L->P A Receptor Binding Affinity Change D->A F->A

Mechanistic pathways by which methylene linkers alter biological activity.

Case Study: Linker Homologation in Small Molecule Hybrids

To understand the profound impact of methylene linker length, we examine the hybridization of Uramustine and the DNA minor groove binder Distamycin A. Researchers synthesized a series of hybrid compounds connected via a polymethylene linker [(CH2​)n​] , varying the length from n=1 to n=6 [2].

Comparative Data Analysis

As shown in the data below, extending the methylene linker from 3 units to 4 units triggered a dramatic 20-fold increase in in vitro antiproliferative activity against the K562 human leukemia cell line.

CompoundLinker Length ( n )K562 Cell Line IC50​ (µM) ± SEMFold Improvement vs. Uramustine
Distamycin A N/A> 100N/A
Uramustine N/A5.10 ± 0.60Baseline
Compound 29 14.06 ± 1.031.25x
Compound 30 22.54 ± 2.232.00x
Compound 31 37.26 ± 5.880.70x (Decrease)
Compound 32 40.11 ± 0.0246.3x
Compound 33 50.14 ± 0.0536.4x
Compound 34 60.07 ± 0.0172.8x

Scientific Insight: The non-linear relationship between linker length and biological activity (the sudden activity spike at n=4 ) suggests a critical distance requirement. A 4-to-6 carbon methylene linker provides the exact spatial geometry required for the Uramustine moiety to alkylate DNA while the Distamycin moiety anchors into the minor groove. Shorter linkers ( n≤3 ) create steric hindrance that prevents simultaneous binding.

Protocol 1: In Vitro Cell Proliferation Assay (Linker Evaluation)

To validate the biological effect of linker homologation, a standardized cell proliferation assay is required.

  • Cell Culture Preparation: Culture K562 human chronic myeloid leukemia cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2​ atmosphere.

  • Compound Dosing: Seed cells in 96-well plates at a density of 1×104 cells/well. Prepare serial dilutions of the polymethylene-linked compounds (e.g., 0.01 µM to 100 µM) in DMSO (final DMSO concentration < 0.5%).

  • Drug Exposure: Treat the cells with the compounds for exactly 1 hour to assess acute uptake and target engagement, then wash and replace with fresh drug-free media.

  • Incubation & Readout: Incubate for 4 days. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

  • Data Analysis: Calculate the IC50​ values using non-linear regression analysis (dose-response curves) from at least three independent experiments.

Case Study: Alkyl (Methylene) vs. PEG Linkers in PROTACs

In the field of Targeted Protein Degradation (TPD), PROTACs utilize linkers to connect a Protein of Interest (POI) ligand to an E3 ligase ligand. The two most common linker motifs are Alkyl (polymethylene) and PEG (polyethylene glycol) [3].

The substitution of a PEG linker with a pure methylene linker fundamentally alters the molecule's Topological Polar Surface Area (TPSA) and hydrogen-bonding capacity.

G POI Protein of Interest (POI) LINKER Polymethylene Linker (Hydrophobic Core) POI->LINKER TC Ternary Complex Formation (Degradation Trigger) POI->TC E3 E3 Ubiquitin Ligase LINKER->E3 E3->TC

Ternary complex formation facilitated by a polymethylene PROTAC linker.

Comparative Profiling: Alkyl vs. PEG Linkers

The choice between an alkyl and a PEG linker is a trade-off between permeability and solubility [4].

PropertyAlkyl (Polymethylene) LinkerPEG (Polyethylene Glycol) Linker
Chemical Structure −(CH2​)n​− −(CH2​−CH2​−O)n​−
Aqueous Solubility Low (Hydrophobic)High (Hydrophilic, H-bond acceptor)
Passive Permeability High (Lower TPSA)Low to Moderate (Higher TPSA)
Metabolic Stability Susceptible to ω -oxidationSusceptible to oxidative cleavage
Ternary Complex Impact Promotes hydrophobic packingHighly flexible, minimal protein interaction

Scientific Insight: While PEG linkers are frequently used to rescue the poor aqueous solubility of massive PROTAC molecules, 2 [5]. Because PROTACs routinely violate Lipinski's Rule of 5, maximizing passive diffusion via a hydrophobic methylene linker can be the difference between a highly potent cellular degrader and an inactive compound.

Protocol 2: PAMPA for Linker Permeability Evaluation

To objectively compare the permeability of an alkyl-linked compound versus a PEG-linked alternative, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard.

  • Preparation of Solutions: Prepare a 10 mM stock solution of the PROTAC in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration is exactly 5% to maintain solubility.

  • Membrane Coating: Coat the filter membrane of the donor plate (e.g., PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Assay Assembly:

    • Add 300 µL of the 10 µM PROTAC solution to the donor wells.

    • Add 300 µL of pure PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

    • Carefully place the donor plate into the acceptor plate to form a sandwich.

  • Incubation: Incubate the assembled plates at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Carefully separate the plates. Extract aliquots from both the donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient ( Pe​ ) using the standard PAMPA equation. Alkyl-linked PROTACs typically demonstrate a higher Pe​ due to their lower desolvation penalty when entering the artificial lipid membrane.

G A Lead Compound Identification B Linker Homologation (Add/Remove -CH2-) A->B C Linker Substitution (Alkyl vs. PEG) A->C D Physicochemical Profiling (cLogP, TPSA, PAMPA) B->D C->D E In Vitro Biological Assay (Target Affinity / DC50) D->E

Workflow for evaluating linker modifications in drug discovery.

Conclusion

The methylene linker is a powerful tool in the medicinal chemist's arsenal. Whether acting as a rigidifying spacer that locks a molecule into its bioactive conformation, or as a lipophilic bridge that forces a PROTAC through a cell membrane, the −(CH2​)n​− motif directly controls biological efficacy. By systematically evaluating linker length and comparing polymethylene chains against PEG alternatives using robust assays like PAMPA and cell proliferation screens, researchers can rationally optimize the pharmacokinetic and pharmacodynamic profiles of their therapeutics.

References
  • The Magic Methyl and Its Tricks in Drug Discovery and Development Source: PMC (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and Biological Activity of Hybrid Compounds between Uramustine and DNA Minor Groove Binder Distamycin A Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: PMC (National Institutes of Health) URL:[Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity Source: SciSpace URL:[Link]

Sources

Validation

Preclinical Scaffold Comparison Guide: N-Benzylanilines vs. Traditional Pharmacophores in Antimicrobial and Antiviral Drug Discovery

As drug development professionals face increasingly recalcitrant targets—ranging from multidrug-resistant bacterial biofilms to emerging enteroviruses—the selection of a versatile, tunable chemical scaffold is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals face increasingly recalcitrant targets—ranging from multidrug-resistant bacterial biofilms to emerging enteroviruses—the selection of a versatile, tunable chemical scaffold is paramount. The N-benzylaniline pharmacophore has emerged as a highly adaptable core in medicinal chemistry. Its synthetic accessibility via reductive amination and its unique conformational flexibility make it an ideal candidate for structure-activity relationship (SAR) optimization.

This guide objectively compares the performance of N-benzylaniline derivatives against traditional reference drugs and prior-generation scaffolds across two distinct therapeutic domains: Antimicrobial (MRSA saFabI inhibition) and Antiviral (Enterovirus 2C Helicase inhibition) . By dissecting the causality behind these structural modifications and providing self-validating experimental protocols, this guide equips researchers with the insights needed to leverage this scaffold in their own discovery pipelines.

Part 1: Antimicrobial SAR – Targeting MRSA Fatty Acid Biosynthesis (saFabI)

The Mechanistic Challenge

Methicillin-resistant Staphylococcus aureus (MRSA) relies on the highly conserved enoyl-acyl carrier protein (ACP) reductase (saFabI) for fatty acid biosynthesis, a process critical for cell membrane integrity and biofilm formation. Traditional inhibitors like Triclosan are highly effective but face growing resistance and off-target toxicity concerns.

Scaffold Comparison: Schiff Bases vs. N-Benzylanilines

Early efforts to target saFabI utilized Schiff bases (imines). However, the rigid C=N double bond forces a planar geometry that sterically clashes with the hydrophobic residues lining the saFabI binding pocket.

By reducing the imine to a secondary amine, researchers generated the N-benzylaniline scaffold. This sp³ hybridization introduces critical rotational freedom, allowing the benzyl and aniline rings to adopt an orthogonal (gauche) conformation. This structural shift perfectly mirrors the natural substrate's transition state, drastically improving target affinity. Furthermore, SAR studies revealed that incorporating electron-withdrawing, lipophilic halogens (such as −CF3​ or −Cl ) at the para-position of the aniline ring enhances hydrophobic interactions with the enzyme's lipid-binding pocket. Conversely, bulky groups like −OCF3​ disrupt this delicate fit[1].

Quantitative Performance Comparison
Compound / ScaffoldStructural ClassificationsaFabI IC₅₀ (μM)MRSA MIC (mg/L)Mechanistic Rationale
Schiff Base 3k Rigid Imine Core> 50.0> 64.0Planar geometry restricts pocket entry.
Compound 4k N-Benzylaniline (Reduced)~ 4.00.5Gauche conformation allows deep pocket penetration; −CF3​ enhances binding.
Triclosan Diphenyl Ether (Reference)~ 0.20.1Standard FDA-approved reference; vulnerable to efflux pump resistance.

Data synthesized from[1].

Part 2: Antiviral SAR – Targeting Enterovirus 2C Helicase

The Mechanistic Challenge

Enteroviruses (such as EV-A71 and CV-B3) lack approved antiviral therapies. The viral 2C protein, a highly conserved AAA+ ATPase helicase, is a prime therapeutic target. While the FDA-approved antidepressant (S)-fluoxetine is known to inhibit the 2C protein, its small, lipophilic nature allows it to cross the blood-brain barrier (BBB), causing severe neuroactive side effects that preclude its use as an antiviral.

Scaffold Comparison: Fluoxetine vs. N-Benzylaniline Derivatives

To decouple antiviral efficacy from neurotoxicity, researchers designed bulkier, more polar molecules. They anchored an N-benzylaniline moiety to a furan-2-carboxamide headgroup.

The causality of this design is twofold: First, the furan amide oxygen acts as an essential hydrogen-bond acceptor, anchoring the molecule to conserved arginine residues within the α2 helix of the 2C ATPase domain. Second, the N-benzylaniline tail acts as a tunable hydrophobic plug that occupies a newly identified solvent-accessible tunnel in the helicase. By systematically substituting the 4-position of the N-benzylaniline core (e.g., replacing methoxy groups with halogens), researchers optimized the halogen-bonding interactions within this tunnel. This resulted in Compound 12b , a highly potent, broad-spectrum inhibitor that is too bulky and polar to cross the BBB, thereby completely eliminating the neurotoxic profile of fluoxetine[2].

Quantitative Performance Comparison
Compound / ScaffoldStructural ClassificationEV-A71 EC₅₀ (μM)Neuroactive?Mechanistic Rationale
(S)-Fluoxetine Propylamine (Reference)1.20Yes Small size and high lipophilicity allow BBB penetration.
Compound 1 Furan-carboxamide0.80NoFuran H-bonding anchors the molecule; bulk prevents BBB crossing.
Compound 12b Optimized N-Benzylaniline0.15No4-position halogenation maximizes affinity for the 2C α2-helix tunnel.

Data synthesized from [2].

Part 3: Visualizing the SAR Logic

SAR_Logic Core N-Benzylaniline Scaffold Path1 Antimicrobial (saFabI) Core->Path1 Path2 Antiviral (EV 2C) Core->Path2 Mod1 Imine Reduction (Adds Rotational Freedom) Path1->Mod1 Mod3 Furan Amide Coupling (Essential H-Bonding) Path2->Mod3 Mod2 CF3 / Cl Substitution (Increases Pocket Affinity) Mod1->Mod2 Lead1 Lead 4k (MRSA Biofilms) Mod2->Lead1 Mod4 4-Position Halogenation (Removes Neurotoxicity) Mod3->Mod4 Lead2 Lead 12b (Broad EV/RV) Mod4->Lead2

Logical workflow of N-benzylaniline SAR optimization for therapeutic targets.

Part 4: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the observed activity of N-benzylaniline derivatives is target-specific and free from assay interference.

Protocol A: saFabI Kinetic Enzyme Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which directly correlates with the oxidation of NADPH to NADP⁺—a stoichiometric requirement for the reduction of the enoyl-ACP substrate by FabI.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM ADA, pH 6.5). Dilute recombinant saFabI enzyme, NADPH (200 μM final), and the N-benzylaniline inhibitor (serial dilutions in DMSO).

  • Pre-Incubation: Combine buffer, enzyme, NADPH, and inhibitor in a 96-well UV-transparent microplate. Incubate at 37°C for 10 minutes to allow equilibrium binding. Self-Validation Step: Include a DMSO-only well (0% inhibition control) and a Triclosan well (100% inhibition reference).

  • Reaction Initiation: Add trans-2-octenoyl-CoA (substrate) to a final concentration of 50 μM to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer. Monitor the linear decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

  • Orthogonal Validation: Counter-screen the lead compounds against mammalian Fatty Acid Synthase (FASN). Compounds that inhibit both are likely non-specific pan-assay interference compounds (PAINS) rather than true saFabI-directed leads.

Assay_Workflow S1 Reagent Prep (Enzyme+NADPH) S2 Pre-incubation (Inhibitor Binding) S1->S2 S3 Initiation (Add Substrate) S2->S3 S4 Kinetic Read (Abs 340 nm) S3->S4 S5 Validation (Mammalian FASN) S4->S5

Self-validating workflow for the saFabI enzyme inhibition kinetic assay.

Protocol B: Multicycle Viral Replication Assay (Enterovirus 2C)

By utilizing a low Multiplicity of Infection (MOI), this assay amplifies the signal of 2C helicase inhibition across multiple rounds of viral replication, providing a highly sensitive readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa R19 cells in 96-well plates and culture until 80% confluent.

  • Viral Infection: Infect cells with Renilla luciferase (Rluc)-expressing EV reporter viruses at an MOI of 0.1.

  • Compound Treatment: At 30 minutes post-infection, treat the cells with serial dilutions of the N-benzylaniline derivative. Self-Validation Step: Include (S)-fluoxetine as a positive 2C-targeting control, and OSW-1 as a host-targeting control.

  • Luciferase Readout: At 8 hours post-infection, lyse the cells and measure Rluc activity using a luminometer. The luminescent signal is directly proportional to viral genome replication.

  • Orthogonal Validation (Cytotoxicity): Run a parallel MTT cell viability assay on uninfected cells treated with the same compound concentrations. Normalizing the Rluc signal against the MTT viability curve isolates true antiviral efficacy (EC₅₀) from host cell cytotoxicity (CC₅₀), establishing a validated Therapeutic Index (TI).

References

  • Zhang, J., Huang, H., Zhou, X., Xu, Y., Chen, B., Tang, W., & Xu, K. (2019). "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus." ACS Medicinal Chemistry Letters, 10(3), 329–333.[Link]

  • Bauer, L., Manganaro, R., Zonsics, B., Hurdiss, D. L., Zwaagstra, M., Donselaar, T., ... & van Kuppeveld, F. J. M. (2020). "Rational design of highly potent broad-spectrum enterovirus inhibitors targeting the nonstructural protein 2C." PLOS Biology, 18(11), e3000904.[Link]

Sources

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